Chemical Architecture and Synthetic Utility of (3-Amino-4-hydroxyphenyl)boronic acid
Executive Summary (3-Amino-4-hydroxyphenyl)boronic acid is a bifunctional molecular scaffold that bridges the gap between classical organoboron chemistry and heterocyclic synthesis. Unlike simple phenylboronic acids used...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(3-Amino-4-hydroxyphenyl)boronic acid is a bifunctional molecular scaffold that bridges the gap between classical organoboron chemistry and heterocyclic synthesis. Unlike simple phenylboronic acids used primarily for Suzuki-Miyaura cross-couplings, this molecule possesses an ortho-aminophenol motif adjacent to the boronic acid. This unique architecture allows it to serve as a "dual-warhead" in medicinal chemistry: the boronic acid functions as a reversible covalent trap for serine/threonine residues (e.g., in proteasome inhibitors), while the aminophenol moiety acts as a precursor for benzoxazole heterocycles or a chelation site for fluorescent sensing.[1]
This guide details the structural dynamics, validated synthetic protocols, and handling requirements for this high-value intermediate.[1]
The molecule exists in a complex equilibrium depending on pH and solvent. The ortho-positioning of the amino (-NH₂) and hydroxyl (-OH) groups creates a strong internal hydrogen-bonding network. Furthermore, the Lewis acidic boron center can interact with the Lewis basic amine, potentially forming an intramolecular B-N coordinate bond (dative bond), although this is more pronounced in ester forms.[1]
Key Structural Features:
Boronic Acid Head: Acts as a Lewis acid (pKa ~8.8–9.0). Susceptible to reversible esterification with diols (sugars, catechols).[1]
Aminophenol Core: The ortho relationship is critical for cyclization reactions. The amine (pKa ~4.5) and phenol (pKa ~9.[7][8]8) allow for zwitterionic character at neutral pH.
Figure 1: Structural connectivity and intramolecular interactions of (3-Amino-4-hydroxyphenyl)boronic acid.[1]
Physiochemical Data Summary
Property
Value / Characteristic
Experimental Implication
Solubility
DMSO, Methanol, dilute aqueous base.
Poor solubility in non-polar solvents (Hexane, DCM).[1]
Zwitterionic behavior near pH 7.[7][8] Use buffered systems for coupling.
Stability
Hygroscopic; prone to protodeboronation.
Store at -20°C under Argon. Use immediately upon solution preparation.
Reactivity
Amphoteric; susceptible to oxidation.
Protect amine (Boc) if performing oxidative transformations elsewhere.
Validated Synthetic Protocols
Expert Insight: Direct nitration of 4-hydroxyphenylboronic acid is risky due to the sensitivity of the C-B bond to oxidizing conditions (nitric acid can cause ipso-nitration/deboronation). The industry-standard approach utilizes a "Protect-Borylate-Reduce" strategy starting from 4-bromo-2-nitrophenol.
Protocol A: Synthesis from 4-Bromo-2-nitrophenol (Recommended)
Mechanism:[1][12] The Pd/C simultaneously reduces the nitro group to the amine (-NH₂) and cleaves the benzyl ether to the phenol (-OH).
Workup: Filter through Celite under Argon (amine is air-sensitive). Concentrate.
Isolation: Treat with HCl/Dioxane to precipitate the Hydrochloride Salt .
Why Salt? The free amine oxidizes rapidly (turning brown/black). The HCl salt is stable for months at -20°C.
Figure 2: Synthetic workflow for the generation of the target scaffold.
Reactivity & Applications
Benzoxazole Synthesis (Heterocycle Formation)
The primary utility of this scaffold is the rapid construction of 2-substituted benzoxazole-5-boronic acids. These are privileged structures in drug discovery (e.g., kinase inhibitors).[1]
Mechanism: Condensation of the ortho-aminophenol with an aldehyde or carboxylic acid.
Protocol:
Mix (3-Amino-4-hydroxyphenyl)boronic acid (1 equiv) with Aryl-Aldehyde (1 equiv) in Ethanol.
Add mild oxidant (e.g., open air, or catalytic MnO₂ if needed) or use Na₂S₂O₅ for aldehyde adducts.[1]
Heat to reflux.
Result: 2-Aryl-benzoxazole-5-boronic acid.
Suzuki-Miyaura Cross-Coupling
Challenge: The free amine and hydroxyl groups can poison Palladium catalysts or chelate the metal.
Solution: Use the Pinacol Ester form.[13][5][6] If using the free acid, add 2-3 equivalents of base (K₃PO₄) to ensure the boronate species is active and the phenol is deprotonated.
Ligand Choice: Use electron-rich, bulky ligands like SPhos or XPhos to facilitate the transmetalation step, which can be sluggish with electron-rich boronic acids.[1]
Reversible Covalent Inhibition (Proteasome)
Boronic acids bind reversibly to the hydroxyl group of Threonine or Serine in active sites (forming a borate complex). The ortho-amino group can be derivatized to reach into the S1 specificity pocket of the proteasome, enhancing selectivity (similar to Bortezomib mechanisms).[1]
Handling, Stability & Storage
Critical Warning: This molecule is prone to Protodeboronation (loss of the boron group) and Oxidation .
Protodeboronation: Accelerated by high heat and strong aqueous acids.
Prevention:[1] Avoid prolonged boiling in acidic water. Perform couplings in basic/neutral buffers.
Oxidation: The aminophenol moiety is electron-rich and easily oxidized to quinone-imine type species (darkening of solid).
Dehydration: Free boronic acids spontaneously dehydrate to form trimeric anhydrides (boroxines).[1] This is reversible upon addition of water/solvent.
Calculation: When weighing the free acid, assume a variable water content or boroxine formation (effective MW often varies).[1] Using the Pinacol Ester eliminates this ambiguity.
Storage Protocol:
Form: Hydrochloride Salt or Pinacol Ester (Preferred).[1]
Synthesis pathways for (3-Amino-4-hydroxyphenyl)boronic acid
An In-Depth Technical Guide to the Synthesis of (3-Amino-4-hydroxyphenyl)boronic acid This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathway...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of (3-Amino-4-hydroxyphenyl)boronic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways for (3-Amino-4-hydroxyphenyl)boronic acid (AHBA). As a crucial building block in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions, robust and scalable synthetic routes to AHBA are of significant interest. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for its preparation.
Introduction and Strategic Overview
(3-Amino-4-hydroxyphenyl)boronic acid (CAS No. 1451154-62-3) is an aromatic boronic acid featuring three distinct functional groups: an amine, a hydroxyl group, and the boronic acid moiety.[1] The primary synthetic challenge lies in the chemoselective management of these groups, which necessitates a carefully planned strategy involving protection, functional group interconversion, and borylation. The relative meta and para positioning of the substituents dictates the available retrosynthetic disconnections.
A retrosynthetic analysis reveals two primary strategic approaches to the target molecule, which form the core of this guide:
Pathway A: Borylation of a Pre-functionalized Aryl Halide. This is often the most convergent and reliable approach, where a suitably substituted and protected haloaromatic precursor undergoes borylation in a late-stage step.
Pathway B: Functional Group Interconversion on a Phenylboronic Acid Scaffold. This approach begins with a simpler, commercially available phenylboronic acid, which is then elaborated through nitration, reduction, and other transformations to install the required amino and hydroxyl groups.
Caption: High-level retrosynthetic strategies for AHBA synthesis.
Pathway A: Borylation of a Protected Halophenol Precursor
This pathway is arguably the most robust and widely applicable method. It involves the synthesis of a key intermediate, typically a protected 2-bromo-5-nitrophenol derivative, which then undergoes borylation followed by reduction and deprotection.
Starting Material and Protection Strategy
The logical starting point for this pathway is 2-bromo-5-nitrophenol . The acidic phenolic proton and the nucleophilic amine (once formed) can interfere with common borylation reactions, particularly those involving organometallic reagents. Therefore, protection of the hydroxyl group is critical.
Rationale for Hydroxyl Protection: The use of a protecting group prevents unwanted side reactions, such as protonolysis of organolithium reagents or interference with palladium catalysts. An ideal protecting group should be easy to install, stable to the subsequent reaction conditions (borylation and nitro reduction), and readily removable without affecting the boronic acid or other functional groups. A benzyl ether is an excellent choice due to its stability and its convenient removal via catalytic hydrogenation, which can often be performed concurrently with the nitro group reduction.
Synthesis and Borylation
The synthesis proceeds through the following key transformations:
Protection: The phenolic hydroxyl group of 2-bromo-5-nitrophenol is protected, for instance, as a benzyl ether using benzyl bromide (BnBr) and a base like potassium carbonate (K₂CO₃).
Borylation: The resulting aryl bromide is converted to a boronic acid derivative. The Miyaura borylation is the preferred method due to its high functional group tolerance compared to the organolithium route.[2] This reaction utilizes a palladium catalyst to couple the aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
Caption: Reaction scheme for the synthesis of AHBA via Pathway A.
The mechanism of the Miyaura borylation is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The base (e.g., potassium acetate) is crucial for activating the diboron reagent to facilitate the transmetalation step.
Deprotection and Final Product Formation
The final steps involve the simultaneous reduction of the nitro group and cleavage of the benzyl ether protecting group via catalytic hydrogenation.
Catalytic Hydrogenation: The borylated intermediate is dissolved in a suitable solvent like methanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The reaction mixture is then subjected to a hydrogen atmosphere.[4] This single, efficient step accomplishes two critical transformations.
Hydrolysis: The resulting pinacol ester is typically hydrolyzed to the free boronic acid under mild acidic conditions.
Pathway B: Functionalization of a Phenylboronic Acid
This alternative pathway begins with a commercially available phenylboronic acid and introduces the necessary functional groups. A common starting material would be (4-methoxyphenyl)boronic acid .
Nitration: The aromatic ring is nitrated to introduce the nitro group. This reaction must be carefully controlled to achieve the desired regioselectivity, yielding (4-methoxy-3-nitrophenyl)boronic acid.
Nitro Group Reduction: The nitro group is reduced to an amine using standard methods like catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acid (e.g., Fe/HCl).[4]
Demethylation: The most challenging step in this pathway is the cleavage of the methyl ether to reveal the free hydroxyl group. Boron-halogen reagents like boron tribromide (BBr₃) are effective for this purpose, but they can also interact with the boronic acid moiety. This step often requires careful optimization to avoid degradation of the product.
Comparative Analysis of Pathways
Feature
Pathway A (Borylation of Aryl Halide)
Pathway B (Functionalization of Boronic Acid)
Convergence
More convergent; key bonds formed late-stage.
Linear sequence; potential for lower overall yield.
Reliability
High; Miyaura borylation is very robust.
Nitration and demethylation steps can be problematic.
Scalability
Generally good, palladium catalysis is well-suited for scale-up.
Demethylation with BBr₃ can be difficult to scale.
Functional Group Tolerance
Excellent, especially with Miyaura borylation.
Boronic acid group must tolerate nitration/demethylation.
Overall Recommendation
Preferred Route
Feasible, but potentially lower yielding and more complex.
Detailed Experimental Protocol (Pathway A)
The following protocol is a representative, self-validating procedure for the synthesis of (3-Amino-4-hydroxyphenyl)boronic acid via the Miyaura borylation route.
Step 1: Synthesis of 1-Benzyloxy-2-bromo-5-nitrobenzene
To a solution of 2-bromo-5-nitrophenol (10.0 g, 45.9 mmol) in acetone (200 mL), add potassium carbonate (19.0 g, 137.6 mmol).
Add benzyl bromide (6.5 mL, 55.1 mmol) dropwise to the stirring suspension.
Heat the mixture to reflux and maintain for 16 hours. Monitor reaction completion by TLC.
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from ethanol to give a pale yellow solid.
Step 2: Synthesis of 2-(1-Benzyloxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In a flask purged with nitrogen, combine 1-benzyloxy-2-bromo-5-nitrobenzene (10.0 g, 32.2 mmol), bis(pinacolato)diboron (9.8 g, 38.7 mmol), and potassium acetate (9.5 g, 96.7 mmol).
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired pinacol ester.
Step 3: Synthesis of (3-Amino-4-hydroxyphenyl)boronic acid
Dissolve the pinacol ester from the previous step (5.0 g, 14.0 mmol) in methanol (100 mL).
Carefully add 10% Palladium on carbon (Pd/C, 500 mg) to the solution under a nitrogen atmosphere.
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 18 hours. The reaction simultaneously reduces the nitro group and cleaves the benzyl ether.
Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol.
Concentrate the filtrate to obtain the amino-phenol boronic acid pinacol ester.
To hydrolyze the ester, dissolve the residue in a mixture of THF (50 mL) and 1 M HCl (25 mL) and stir at room temperature for 4 hours.
Adjust the pH of the solution to ~6 with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 75 mL).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Amino-4-hydroxyphenyl)boronic acid as a solid.
References
Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. Retrieved from [Link]
Yudin, A. K., et al. (n.d.). Synthesis and applications of aminoboronic acids. University of Toronto TSpace Repository. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds. PMC. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure for tetrabutylammonium(4-fluorophenyl)trifluoroborate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
National Center for Biotechnology Information. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Retrieved from [Link]
Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]
European Patent Office. (1998, July 29). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - EP 0895985 B1. Retrieved from [Link]
MDPI. (2013, April 22). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
Safety, handling, and storage of (3-Amino-4-hydroxyphenyl)boronic acid
Safety, Handling, and Storage of (3-Amino-4-hydroxyphenyl)boronic Acid Executive Summary (3-Amino-4-hydroxyphenyl)boronic acid (CAS: 1451154-62-3) is a specialized bifunctional building block used in the synthesis of pro...
Author: BenchChem Technical Support Team. Date: February 2026
Safety, Handling, and Storage of (3-Amino-4-hydroxyphenyl)boronic Acid
Executive Summary
(3-Amino-4-hydroxyphenyl)boronic acid (CAS: 1451154-62-3) is a specialized bifunctional building block used in the synthesis of proteasome inhibitors, Suzuki-Miyaura cross-coupling reactions, and the development of boronate-based sensors. Its utility is counterbalanced by a "dual-instability" profile: the boronic acid moiety is prone to reversible dehydration (boroxine formation), while the o-aminophenol core is highly susceptible to irreversible oxidative degradation. This guide provides a scientifically grounded protocol to maintain reagent integrity and ensure operator safety.
Chemical Identity & Physical Properties
Property
Specification
Chemical Name
(3-Amino-4-hydroxyphenyl)boronic acid
CAS Number
1451154-62-3
Molecular Formula
C₆H₈BNO₃
Molecular Weight
152.94 g/mol
Structure
Benzene ring substituted at pos. 1 (B(OH)₂), pos. 3 (NH₂), pos. 4 (OH)
Appearance
Off-white to beige powder (darkens to brown upon oxidation)
Solubility
Soluble in DMSO, DMF, Methanol; sparingly soluble in water (neutral pH)
While not classified as acutely toxic like simple alkyl boranes, this compound presents specific risks due to its amine functionality and boron content.
H302: Harmful if swallowed (Provisional based on analogs).
Critical Toxicology Insight:
Boron Toxicity: Systemic absorption of boronic acids can lead to testicular atrophy and developmental defects in animal models. Treat all boronic acids as potential reproductive toxins.
Sensitization: The aminophenol moiety is a structural alert for skin sensitization. Avoid all skin contact.[1][2][3]
Stability & Degradation Mechanisms
To handle this reagent effectively, one must understand the two distinct pathways that degrade its purity.
The electron-rich 3-amino-4-hydroxy substitution pattern makes the phenyl ring highly susceptible to oxidation by atmospheric oxygen, forming quinone imines.
Impact: Irreversible formation of brown/black impurities that poison palladium catalysts in Suzuki couplings.
Remediation: Strict exclusion of oxygen (inert atmosphere).
Visualizing the Dual Degradation Pathways
Figure 1: The dual degradation pathways. The horizontal green path is reversible; the vertical red path is destructive and must be prevented via inert storage.
Storage Protocols
The following storage conditions are non-negotiable for maintaining >98% purity over 6 months.
Temperature: Store at 2°C to 8°C .
Why: Retards the kinetics of auto-oxidation.
Atmosphere: Store under Argon or Nitrogen .
Why: Prevents the formation of quinone imines. If the original seal is broken, the container must be purged with inert gas before resealing.
Container: Amber glass vials with Teflon-lined caps.
Why: Amber glass blocks UV light (which accelerates aminophenol oxidation). Teflon prevents leaching of plasticizers that can complex with boron.
Desiccation: Store in a secondary container (desiccator) with active desiccant.
Why: Prevents hydrolysis of the boronic acid to deboronated phenols (protodeboronation), although this is slower than oxidation.
Equilibration: Allow the refrigerated vial to warm to room temperature before opening.
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating degradation.
Weighing:
Best Practice: Weigh inside a glovebox under N₂.
Alternative: If using a benchtop balance, minimize open-air time (<1 minute). Flush the headspace of the stock vial with Argon immediately after sampling.
Solubilization:
Solvent Choice: DMSO-d6 or Methanol-d4 (for NMR); DMF or Dioxane/Water (for reactions).
Degassing: All solvents must be degassed (sparged with N₂ for 15 mins) prior to adding the reagent.
Observation: A solution that turns pink or brown within minutes indicates high dissolved oxygen levels. Discard and re-prepare with degassed solvents.
Workflow Diagram: From Storage to Reaction
Figure 2: Operational workflow emphasizing critical control points (CCPs) to prevent reagent degradation.
Emergency Procedures
Scenario
Immediate Action
Follow-up
Skin Contact
Wash with soap and water for 15 mins.
Monitor for redness/sensitization. Consult physician if irritation persists.
Safety Data Sheet: (3-Amino-4-hydroxyphenyl)boronic acid. BLD Pharm, Accessed Oct 2023.
Boronic Acids in Medicinal Chemistry.Journal of Medicinal Chemistry, 2011. Discusses the pharmacophore and toxicity profile of boronic acids.
Oxidation of Aminophenols.Journal of Organic Chemistry.
Boroxine-Boronic Acid Equilibrium. Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6][7] Wiley-VCH, 2011.
A Researcher's Guide to Sourcing and Qualifying (3-Amino-4-hydroxyphenyl)boronic acid for Drug Development
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and qualification of (3-Amino-4-hydroxyphenyl)boronic acid. As a critical building blo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and qualification of (3-Amino-4-hydroxyphenyl)boronic acid. As a critical building block in medicinal chemistry, particularly for Suzuki-Miyaura coupling reactions, the quality and reliability of this reagent are paramount to the success of research and development endeavors. This document offers a curated list of key suppliers, a comprehensive framework for supplier and reagent qualification, and best practices for ensuring the integrity of your experimental outcomes.
The Pivotal Role of (3-Amino-4-hydroxyphenyl)boronic acid in Medicinal Chemistry
(3-Amino-4-hydroxyphenyl)boronic acid (CAS No. 1451154-62-3) is a versatile bifunctional molecule increasingly utilized in the synthesis of complex organic molecules.[1] Its structure, featuring an amino group, a hydroxyl group, and a boronic acid moiety, allows for regioselective modifications, making it a valuable starting material for the generation of novel chemical entities. Boronic acids, in general, are instrumental in the formation of carbon-carbon bonds, a fundamental process in the construction of the carbon skeleton of many drug candidates.[1] The presence of boron-containing compounds in FDA-approved drugs such as Bortezomib (Velcade®) for multiple myeloma underscores the significance of this class of molecules in modern therapeutics.[2][3]
Given their reactivity, boronic acids can also be potential mutagenic impurities in active pharmaceutical ingredients (APIs).[4][5] Therefore, stringent quality control and thorough characterization of these starting materials are not just a matter of good scientific practice but a critical component of regulatory compliance in drug development.
Identifying Key Suppliers of Research-Grade (3-Amino-4-hydroxyphenyl)boronic acid
The selection of a reliable supplier is the foundational step in ensuring the quality of your research material. A reputable supplier will not only provide the product but also comprehensive analytical data and transparency in their manufacturing and quality control processes. Below is a comparative table of key suppliers offering (3-Amino-4-hydroxyphenyl)boronic acid and its common derivatives for research purposes.
While not the exact compound, they are a major supplier of a wide range of boronic acids and related building blocks.[8]
Thermo Scientific (Acros)
3-Amino-4-hydroxyphenylboronic acid pinacol ester
760990-10-1
95%
-
A well-established supplier of research chemicals.[9]
Chem-Impex
3-Amino-4-methylphenylboronic acid
-
-
-
Provides a range of boronic acid derivatives for drug development.[10]
Note: The availability and specifications of products are subject to change. Researchers should always verify the information directly with the supplier.
A Framework for Supplier and Reagent Qualification
Sourcing a critical reagent extends beyond simply placing an order. A robust qualification process is essential to mitigate risks associated with batch-to-batch variability and impurities that could compromise experimental results.
Supplier Vetting Workflow
A systematic approach to selecting a supplier is crucial. The following workflow outlines the key stages of this process.
Caption: Workflow for the systematic evaluation and approval of a new chemical supplier.
Experimental Protocol for Qualifying a New Batch of (3-Amino-4-hydroxyphenyl)boronic acid
Upon receiving a new batch of the reagent, it is imperative to perform in-house quality control to verify its identity, purity, and suitability for your specific application. This protocol provides a general framework that can be adapted to the capabilities of your laboratory.
Objective: To confirm the identity and purity of a new batch of (3-Amino-4-hydroxyphenyl)boronic acid.
Materials:
New batch of (3-Amino-4-hydroxyphenyl)boronic acid
Reference standard (if available, from a previously qualified batch)
Appropriate deuterated solvents for NMR (e.g., DMSO-d6)
HPLC-grade solvents (e.g., acetonitrile, water)
LC-MS grade solvents and additives (e.g., formic acid)
High-resolution mass spectrometer (HRMS)
Nuclear Magnetic Resonance (NMR) spectrometer
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
Documentation Review:
Carefully examine the supplier's Certificate of Analysis (CoA).[11]
Verify that the batch number on the CoA matches the product label.
Check the analytical methods used by the supplier and compare them to your in-house capabilities.
Visual Inspection:
Observe the physical appearance of the material (color, form) and compare it to the supplier's specifications.
Identity Confirmation (NMR Spectroscopy):
Prepare a sample of the new batch in a suitable deuterated solvent.
Acquire a proton (¹H) and carbon (¹³C) NMR spectrum.
Compare the obtained spectra with the expected chemical shifts and coupling patterns for (3-Amino-4-hydroxyphenyl)boronic acid. If a reference standard is available, perform a direct comparison.
Purity Assessment (HPLC):
Develop or use an existing HPLC method to assess the purity of the compound. A reverse-phase C18 column is often a good starting point.
The mobile phase will likely consist of a buffered aqueous solution and an organic modifier like acetonitrile.
Run a sample of the new batch and determine the area percentage of the main peak. This will provide a quantitative measure of purity.
Note the presence of any impurity peaks and their relative abundance. Due to the challenging nature of analyzing boronic esters by reversed-phase HPLC, unconventional methods such as highly basic mobile phases may be necessary to stabilize the compound and achieve good chromatography.[12]
Analyze a sample of the new batch by high-resolution mass spectrometry (HRMS) to confirm the molecular weight of the compound.
This technique is highly sensitive and can provide confidence in the identity of the material. LC-MS/MS is a particularly powerful tool for the trace-level quantification of boronic acids.[4]
Functional Test (Optional but Recommended):
Perform a small-scale trial reaction (e.g., a Suzuki-Miyaura coupling) using the new batch of the reagent.
Compare the reaction outcome (yield, purity of the product) to a reaction performed with a previously qualified batch. This provides a functional confirmation of the reagent's reactivity.
Acceptance Criteria:
The NMR and mass spectrometry data should be consistent with the structure of (3-Amino-4-hydroxyphenyl)boronic acid.
The purity as determined by HPLC should meet or exceed the minimum requirement for your application (e.g., >95%).
The results of the functional test should be comparable to those obtained with a trusted batch of the reagent.
Logical Framework for Reagent Qualification
The decision-making process for qualifying a new reagent batch can be visualized as follows:
Caption: Decision-making flowchart for the qualification of a new reagent batch.
Conclusion
The integrity of your research in drug discovery and development is intrinsically linked to the quality of your starting materials. By implementing a rigorous supplier and reagent qualification process for critical building blocks like (3-Amino-4-hydroxyphenyl)boronic acid, you can significantly enhance the reliability and reproducibility of your experimental data. This proactive approach to quality control is a cornerstone of sound scientific practice and a critical step in the journey from a promising molecule to a potential therapeutic.
References
Boron Molecular. (n.d.). 3-Amino-4-hydroxyphenyl)boronic acid, pinacol ester hydrochloride. Retrieved February 17, 2026, from [Link]
Ambar Lab. (2023, March 7). How we validate new laboratory reagents. Retrieved February 17, 2026, from [Link]
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved February 17, 2026, from [Link]
Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Asian Journal of Pharmaceutical and Clinical Research. Retrieved February 17, 2026, from [Link]
LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved February 17, 2026, from [Link]
Li, Y., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 17, 2026, from [Link]
Wang, Y., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 17, 2026, from [Link]
myadlm.org. (2015, June 3). Managing Reagent Lot to Lot Variability. Retrieved February 17, 2026, from [Link]
PubChem. (n.d.). (3-Cyano-4-hydroxyphenyl)boronic acid. Retrieved February 17, 2026, from [Link]
Tristart Chemicals. (2025, May 5). Ensuring Batch-to-Batch Consistency: Quality Assurance. Retrieved February 17, 2026, from [Link]
CASSS. (n.d.). Strategies and Qualification of Critical Reagents. Retrieved February 17, 2026, from [Link]
MDPI. (2025, November 26). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved February 17, 2026, from [Link]
ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved February 17, 2026, from [Link]
Applications of (3-Amino-4-hydroxyphenyl)boronic acid in bioconjugation
Application Note: Advanced Bioconjugation Strategies using (3-Amino-4-hydroxyphenyl)boronic Acid Executive Summary (3-Amino-4-hydroxyphenyl)boronic acid represents a bifunctional scaffold that bridges the gap between rob...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Bioconjugation Strategies using (3-Amino-4-hydroxyphenyl)boronic Acid
Executive Summary
(3-Amino-4-hydroxyphenyl)boronic acid represents a bifunctional scaffold that bridges the gap between robust covalent attachment and reversible molecular recognition. Unlike the standard 3-aminophenylboronic acid (APBA), this derivative incorporates an ortho-aminophenol moiety alongside the boronic acid group. This unique architecture enables three distinct application pathways:
Electropolymerization: Formation of conductive, surface-imprinted polymer films for electrochemical sensing.
Fluorescent Probe Synthesis: Precursor for boron/nitrogen co-doped carbon quantum dots (CQDs) for "turn-off/turn-on" glucose or sialic acid detection.
Orthogonal Bioconjugation: Utilization of the amino group for amide coupling while the hydroxyl group modulates the electronic environment of the boronic acid, enhancing binding kinetics at physiological pH.[1]
This guide provides validated protocols for these applications, designed for researchers in drug discovery, glycomics, and biosensor development.[1]
Chemical Architecture & Mechanism
To effectively utilize (3-Amino-4-hydroxyphenyl)boronic acid, one must understand its dual-reactive nature.
Moiety A: Boronic Acid (Position 1): Acts as a Lewis acid. It reversibly forms cyclic boronate esters with cis-1,2- or 1,3-diols (found in sugars like glucose, ribose, and sialic acid).[1]
Moiety B: Ortho-Aminophenol (Positions 3 & 4):
Electrochemical: Can be oxidized to form a polymer backbone (poly(aminophenol)) on conductive surfaces.
Chemical: The electron-donating hydroxyl group at the para position to the boron (if B=1, OH=4) or ortho to the amine modulates the pKa of the boronic acid, potentially lowering it closer to physiological pH compared to unsubstituted phenylboronic acid (pKa ~8.8), thereby enhancing sugar binding at pH 7.4.[1]
Mechanism Diagram: Equilibrium and Binding[1]
Figure 1: The pH-dependent equilibrium of boronic acid. The 'Active' tetrahedral form binds diols. The 4-hydroxy substituent on the phenyl ring helps stabilize the tetrahedral intermediate through electronic donation.
The most powerful application of this specific isomer is the generation of Molecularly Imprinted Polymers (MIPs) . The ortho-aminophenol motif allows the molecule to be electropolymerized, creating a conductive film with pendant boronic acid groups that can "catch" glycoproteins.
Protocol: Electropolymerization on Gold Electrodes
Objective: Create a sensor surface specific for a target glycoprotein (e.g., PSA, Ovalbumin) using (3-Amino-4-hydroxyphenyl)boronic acid as the functional monomer.[1]
Electrode: Gold (Au) working electrode or Glassy Carbon Electrode (GCE).
Step-by-Step Workflow:
Surface Preparation:
Polish GCE with 0.05 µm alumina slurry. Sonicate in ethanol and water (3 min each).
Validation: Check cyclic voltammetry (CV) in [Fe(CN)6]3-/4-; peak separation should be <80 mV.[1]
Pre-Complexation:
Mix Monomer (10 mM) and Template Protein (1 mg/mL) in PBS (pH 7.4) for 30 minutes.
Causality: This allows the boronic acid to bind the glycan chains of the protein before polymerization, creating the "imprint" cavities.[1]
Electropolymerization:
Immerse electrode in the mixture.
Perform Cyclic Voltammetry: -0.2 V to +0.8 V vs. Ag/AgCl.
Scan Rate: 50 mV/s.
Cycles: 10–20 cycles.
Observation: You will see an irreversible oxidation peak around +0.4 V (oxidation of aminophenol), decreasing with cycles as the insulating polymer film grows.[1]
Template Removal:
Wash the electrode in Acetic Acid/Methanol (1:9 v/v) or 0.1 M HCl for 10 minutes.
Mechanism:[1][2][3] Acidic pH disrupts the boronate ester bond (reverses the equilibrium in Fig 1), releasing the protein and leaving a specific cavity.[1]
Rebinding & Detection:
Incubate sensor in sample solution.
Measure using Differential Pulse Voltammetry (DPV) in the presence of a redox probe (e.g., Ferricyanide).[1] Current decreases upon binding (blocking effect).
Application II: Synthesis of Boron-Doped Carbon Dots (Fluorescence)
(3-Amino-4-hydroxyphenyl)boronic acid is an ideal "single-source precursor" for synthesizing fluorescent Carbon Quantum Dots (CQDs) that are intrinsically sensitive to glucose.[1]
Protocol:
Hydrothermal Synthesis:
Dissolve 0.5 g of (3-Amino-4-hydroxyphenyl)boronic acid in 20 mL deionized water.
Transfer to a Teflon-lined autoclave.
Heat at 180°C for 8 hours .
Purification:
Cool to room temperature.[4] Filter through a 0.22 µm membrane.
Dialyze (MWCO 1000 Da) against water for 24 hours.
Application:
The resulting CQDs emit blue fluorescence (~440 nm).
Sensing Mechanism: Addition of glucose forms boronate esters on the CQD surface, causing fluorescence quenching (or enhancement, depending on aggregation state).[1]
Solubility: Boronic acids can be tricky.[6] If the compound does not dissolve in neutral buffer, dissolve in DMSO or 0.1 M NaOH first, then dilute and adjust pH.[1]
Interference: Buffers containing Tris or Sorbitol must be avoided during the binding step, as they contain diols that compete with the target.[1] Use Phosphate or HEPES.
Validation: Always verify conjugation using a colorimetric test (e.g., TNBS test for remaining amines) or by checking the zeta potential of the beads/dots.[1]
Visualizing the Workflow
Figure 2: Dual application workflow.[1] Path A utilizes the aminophenol moiety for polymerization. Path B utilizes the amine for standard conjugation.[1]
Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational chemistry for boronic acid derivatives).
Li, Y., et al. (2019).[1][2] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.[2][7] Retrieved from [1]
Hall, D. G. (2024).[1][4] Boron enabled bioconjugation chemistries. Chemical Society Reviews.[2][7] (Detailed review on boronate ester kinetics and stability).
Gao, N., et al. (2012).[1] Preparation of molecularly imprinted polymer films on quartz crystal microbalance for detection of glycoprotein. (Context for electropolymerization of aminophenylboronic acids).
Application Notes and Protocols: (3-Amino-4-hydroxyphenyl)boronic acid in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides an in-depth exploration of (3-Amino-4-hydroxyphenyl)boronic acid (3-APBA) as a vers...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of (3-Amino-4-hydroxyphenyl)boronic acid (3-APBA) as a versatile molecular recognition element in the design and fabrication of advanced biosensors. We will delve into the fundamental principles governing its interaction with key biological analytes, and present detailed, field-proven protocols for the development of electrochemical and fluorescent biosensors. This document is intended to serve as a practical resource for researchers and professionals engaged in biosensor development, diagnostics, and drug discovery.
The Power of Boronic Acids in Molecular Recognition
Boronic acids have emerged as a powerful class of synthetic receptors in the field of molecular recognition.[1] Their utility stems from the unique ability to form reversible covalent bonds with compounds containing cis-diol functionalities.[2] This interaction forms the basis for the detection of a wide array of biologically significant molecules, including carbohydrates (like glucose), glycoproteins, and certain catecholamines.[3]
(3-Amino-4-hydroxyphenyl)boronic acid (3-APBA) is a particularly interesting derivative. The presence of the amino (-NH₂) and hydroxyl (-OH) groups on the phenyl ring provides several advantages:
Tunable Reactivity: The electronic properties of the phenyl ring can be modulated, influencing the pKa of the boronic acid and its binding affinity for diols.
Versatile Immobilization: The amino group offers a convenient handle for covalent attachment to various sensor surfaces, such as electrodes and nanoparticles, through well-established bioconjugation chemistries.[4]
Enhanced Selectivity: The specific substitution pattern on the phenyl ring can be tailored to enhance selectivity for target analytes.
Core Mechanism: The Boronic Acid-Diol Interaction
The fundamental principle behind 3-APBA-based biosensors is the reversible formation of a cyclic ester with a cis-diol-containing analyte. This interaction is pH-dependent, with the boronic acid existing in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is more favorable for diol binding.
Figure 1: Reversible interaction between 3-APBA and a cis-diol analyte.
This binding event can be transduced into a measurable signal through various mechanisms, which we will explore in the context of electrochemical and fluorescent biosensors.
Application I: Electrochemical Biosensors for Glycated Proteins
Glycated proteins, such as glycated albumin, are important biomarkers for the long-term monitoring of glycemic control in diabetic patients.[5] 3-APBA-based electrochemical biosensors offer a promising alternative to traditional enzymatic assays for their detection.
Principle of Detection
In this application, 3-APBA is immobilized on an electrode surface. The binding of a glycated protein, which contains sugar moieties with cis-diols, to the immobilized 3-APBA alters the electrochemical properties of the electrode-solution interface. This change can be detected using techniques like electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV).
Figure 2: Workflow for fabricating a 3-APBA-based electrochemical biosensor.
Detailed Protocol: Immobilization of 3-APBA on a Gold Electrode via EDC/NHS Coupling
This protocol describes the covalent immobilization of 3-APBA onto a gold electrode surface modified with a carboxyl-terminated self-assembled monolayer (SAM).
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
(3-Amino-4-hydroxyphenyl)boronic acid (3-APBA)
Coupling Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4
Blocking Solution: 1 M Ethanolamine, pH 8.5
Electrochemical workstation with impedance and voltammetry capabilities
Protocol:
Electrode Cleaning:
Thoroughly clean the gold electrodes by immersing them in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
Rinse the electrodes extensively with deionized water and then with ethanol.
Dry the electrodes under a gentle stream of nitrogen.
Formation of Carboxyl-Terminated SAM:
Immediately immerse the cleaned gold electrodes in a 10 mM solution of 3-mercaptopropionic acid (MPA) in ethanol for at least 12 hours at room temperature to form a dense self-assembled monolayer.
After incubation, rinse the electrodes with ethanol to remove non-specifically adsorbed MPA and dry with nitrogen.
Activation of Carboxyl Groups:
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
Immerse the MPA-modified electrodes in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[6] This activates the terminal carboxyl groups to form reactive NHS esters.
Covalent Immobilization of 3-APBA:
Prepare a 10 mM solution of 3-APBA in Coupling Buffer.
Immediately after activation, rinse the electrodes with Activation Buffer and then immerse them in the 3-APBA solution.
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[4] The primary amine of 3-APBA will react with the NHS esters to form a stable amide bond.
Blocking of Unreacted Sites:
To deactivate any remaining NHS esters and prevent non-specific binding, immerse the electrodes in the Blocking Solution for 15-20 minutes at room temperature.
Rinse the electrodes thoroughly with deionized water and then with PBS.
Electrochemical Characterization and Measurement:
The successful modification of the electrode surface at each step can be verified using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a solution containing a redox probe such as 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS. An increase in the charge transfer resistance (Rct) in the Nyquist plot from EIS after each immobilization step indicates successful surface modification.
For analyte detection, incubate the 3-APBA functionalized electrode with different concentrations of glycated albumin in PBS for a defined period (e.g., 30 minutes).
After incubation, rinse the electrode with PBS to remove unbound analyte and perform EIS or CV measurements. The change in the electrochemical signal (e.g., increase in Rct) will be proportional to the concentration of the glycated albumin.
Application II: Fluorescent Biosensors for Glucose and Reactive Oxygen Species
3-APBA and its derivatives can also be employed in the development of fluorescent biosensors. The binding of an analyte can modulate the fluorescence properties of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).
Principle of Detection
A common strategy involves synthesizing a derivative of 3-APBA where the amino group is coupled to a fluorophore. In the unbound state, the boronic acid can quench the fluorescence of the dye. Upon binding to a diol-containing analyte like glucose, the electronic properties of the boronic acid are altered, leading to a restoration or enhancement of fluorescence.
Furthermore, certain boronic acid derivatives can react with reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), leading to a change in fluorescence. This allows for the development of sensors for oxidative stress.
Detailed Protocol: Synthesis of a Fluorescent 3-APBA Derivative
This protocol describes the synthesis of a fluorescent 3-APBA derivative using dansyl chloride, a common fluorophore.
In a round-bottom flask under a nitrogen atmosphere, dissolve (3-Amino-4-hydroxyphenyl)boronic acid hydrochloride (1.0 mmol) in anhydrous pyridine (5 mL).
Cool the solution to 0 °C in an ice bath.
Addition of Dansyl Chloride:
In a separate flask, dissolve dansyl chloride (1.1 mmol) in anhydrous DCM (5 mL).
Add the dansyl chloride solution dropwise to the stirred 3-APBA solution at 0 °C.[7]
Reaction:
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up:
Once the reaction is complete, dilute the mixture with DCM (20 mL).
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the desired fluorescent 3-APBA derivative.
Detailed Protocol: Fluorescent Glucose Assay
This protocol outlines a general procedure for using a synthesized fluorescent 3-APBA derivative to detect glucose in solution.
Materials:
Synthesized fluorescent 3-APBA derivative
Phosphate Buffered Saline (PBS), pH 7.4
Glucose stock solution (e.g., 1 M in PBS)
Fluorometer or fluorescence plate reader
Protocol:
Preparation of Sensor Solution:
Prepare a stock solution of the fluorescent 3-APBA derivative (e.g., 1 mM) in a suitable solvent like DMSO.
Dilute the stock solution in PBS (pH 7.4) to a final working concentration (e.g., 10 µM). The optimal concentration should be determined experimentally to give a stable and measurable fluorescence signal.
Preparation of Glucose Standards:
Prepare a series of glucose standards in PBS by serial dilution of the glucose stock solution. The concentration range should cover the expected physiological or experimental range of interest.
Fluorescence Measurement:
In a cuvette or a 96-well plate, add the sensor solution.
Record the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
Add a known volume of a glucose standard to the sensor solution and mix well.
Incubate for a short period (e.g., 5-10 minutes) to allow the binding equilibrium to be reached.
Record the fluorescence intensity again. A "turn-on" sensor will show an increase in fluorescence.
Data Analysis:
Calculate the change in fluorescence intensity (ΔF = F - F₀), where F is the fluorescence in the presence of glucose and F₀ is the baseline fluorescence.
Plot ΔF or the fluorescence ratio (F/F₀) against the glucose concentration to generate a calibration curve.
The calibration curve can then be used to determine the concentration of glucose in unknown samples.
Performance Characteristics of 3-APBA Based Biosensors
The performance of a biosensor is characterized by several key parameters. The following table summarizes typical performance metrics for 3-APBA based biosensors for different analytes.
(3-Amino-4-hydroxyphenyl)boronic acid has proven to be a valuable building block for the development of a wide range of biosensors. Its ability to reversibly bind to cis-diols, coupled with the versatility of its chemical structure for immobilization and signal transduction, makes it a powerful tool for detecting clinically relevant analytes. The detailed protocols provided in this guide offer a starting point for researchers to develop and optimize their own 3-APBA-based biosensors.
Future research in this area will likely focus on the development of novel 3-APBA derivatives with enhanced selectivity and binding affinity, as well as their integration into multiplexed and point-of-care diagnostic platforms. The continued exploration of new materials and signal amplification strategies will undoubtedly lead to even more sensitive and robust biosensors for a wide range of applications in healthcare and beyond.
Strategic C-C Bond Formation: Leveraging (3-Amino-4-hydroxyphenyl)boronic Acid
Executive Summary (3-Amino-4-hydroxyphenyl)boronic acid (CAS: 214360-58-4) and its pinacol ester derivative represent a high-value class of "amphibious" synthons. They combine a robust nucleophilic boron species (for C-C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(3-Amino-4-hydroxyphenyl)boronic acid (CAS: 214360-58-4) and its pinacol ester derivative represent a high-value class of "amphibious" synthons. They combine a robust nucleophilic boron species (for C-C bond formation) with an ortho-aminophenol moiety (a precursor for benzoxazoles, benzoxazines, and hyper-functionalized ligands).
This Application Note provides a rigorous technical framework for utilizing this reagent in drug discovery and materials science. Unlike simple phenylboronic acids, the presence of free amine (-NH₂) and hydroxyl (-OH) groups introduces competing pathways—catalyst chelation, oxidation, and protodeboronation—that require specific protocol modifications.
Critical Mechanistic Considerations
The "Trojan Horse" Reactivity
The utility of this reagent lies in its ability to install a masked heterocycle. The primary workflow involves establishing the carbon skeleton via Suzuki-Miyaura coupling, followed by condensation cyclization.
Challenge 1: Catalyst Poisoning. The free -NH₂ and -OH groups can act as bidentate ligands, chelating the Pd(II) species and arresting the catalytic cycle.
Solution: Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) that outcompete the substrate for metal coordination.
Challenge 2: Protodeboronation. Electron-rich aromatics (like aminophenols) are prone to hydrolytic C-B bond cleavage, especially under strong basic conditions at high temperatures.
Solution: Utilize mild bases (K₃PO₄ or Cs₂CO₃) and anhydrous or biphasic solvent systems with controlled water content.
Strategic Pathway Visualization
Figure 1: Strategic workflow for converting (3-Amino-4-hydroxyphenyl)boronic acid into biaryls and benzoxazoles. Note the critical divergence point at the starting material to avoid protodeboronation.
Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)
Target: Synthesis of 4-aryl-2-aminophenols.
This protocol is optimized to tolerate the free amine and hydroxyl groups without prior protection, saving two synthetic steps.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive Argon flow.
Reaction:
Thermal: Heat to 80-90°C for 12-16 hours.
Microwave: Heat to 100°C for 30-60 minutes.
Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (typically Hexanes/EtOAc). Note: The product is an aminophenol and may be sensitive to oxidation on silica; use neutralized silica or rapid elution.
Protocol B: One-Pot Biaryl Benzoxazole Synthesis
Target: Rapid construction of 2-arylbenzoxazole scaffolds.
This advanced protocol performs the C-C bond formation and heterocycle ring closure in a sequential one-pot manner.
Step-by-Step Methodology:
Coupling (Step 1): Perform Suzuki coupling as described in Protocol A using an Aryl Bromide. Monitor consumption of starting material by LC-MS.
Solvent Swap (Optional but recommended): Evaporate Dioxane; redissolve residue in Toluene or Xylene.
Cyclization (Step 2):
Add Aldehyde (1.1 equiv) corresponding to the desired C2-position substituent.
Add oxidant/catalyst: MnO₂ (5 equiv) or catalytic Cu(OAc)₂ with air bubbling.
Heat to reflux (110°C) for 4-6 hours.
Mechanism: The aldehyde condenses with the amine to form a Schiff base, which cyclizes with the phenol; oxidation aromatizes the ring to the benzoxazole.
Optimization & Data Analysis
Catalyst & Ligand Selection Matrix
The choice of ligand is the single most critical variable when working with unprotected aminophenol boronates.
Catalyst System
Ligand Type
Suitability
Notes
Pd(PPh₃)₄
Monodentate
Low
Prone to displacement by substrate -NH₂; leads to Pd black precipitation.
Figure 2: Logic gate for selecting optimal catalytic conditions based on substrate steric and electronic properties.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Gorepatil, P. B., et al. (2013).[3] Efficient Synthesis of Benzoxazoles from o-Aminophenols. Synlett, 24, 2241-2244.[3] Link
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link
Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. Link
Application Note: Modular Synthesis of Complex Organic Molecules with (3-Amino-4-hydroxyphenyl)boronic Acid
This Application Note is designed as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the strategic utilization of (3-Amino-4-hydroxyphenyl)boronic acid (and its pinacol este...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the strategic utilization of (3-Amino-4-hydroxyphenyl)boronic acid (and its pinacol ester) as a pivotal "linchpin" scaffold for accessing complex benzoxazole libraries.[1]
[1]
Executive Summary & Chemical Profile[2]
(3-Amino-4-hydroxyphenyl)boronic acid represents a rare class of "divergent bifunctional" building blocks.[1] It contains two orthogonal reactive sites:
The Ortho-Aminophenol Core: A precursor for heterocycle formation (specifically Benzoxazoles).[1]
The Boronic Acid/Ester Moiety: A handle for Palladium-catalyzed C-C bond formation (Suzuki-Miyaura coupling).[1][2]
By controlling the sequence of these reactions, researchers can access 2,5-disubstituted benzoxazoles , a privileged scaffold in drug discovery (e.g., COX-2 inhibitors, antimicrobial agents) and optoelectronics (fluorescent probes).
Chemical Identity & Handling
Property
Specification
Compound Name
(3-Amino-4-hydroxyphenyl)boronic acid (often used as Pinacol Ester)
CAS No.
214360-58-4 (Acid) / 214360-76-6 (Pinacol Ester)
Structure
Phenyl ring with -B(OR)₂ at C1, -NH₂ at C3, -OH at C4.[1][3][4][5]
Stability
Oxidation Sensitive: The aminophenol moiety is prone to air oxidation (darkening). Store under Argon at -20°C. Dehydration: Free boronic acids exist in equilibrium with boroxines (anhydrides).[1]
Handling Protocol
Always degas solvents (sparge with Ar/N₂) before use. For multi-step synthesis, the Pinacol Ester is strongly recommended over the free acid due to superior stability during chromatography.
Strategic Logic: The Divergent Pathways
The synthesis of complex molecules from this scaffold relies on "sequencing logic." You must decide whether to build the heterocycle first or the biaryl system first.
DOT Diagram: Modular Assembly Workflow
Figure 1: Divergent synthetic pathways. Route B (Heterocycle First) is generally preferred for library generation, as the "Benzoxazole-Boronate" intermediate is stable and can be coupled with diverse aryl halides in the final step.
Detailed Experimental Protocols
Protocol A: "Heterocycle First" – Synthesis of Benzoxazole-Boronate
This protocol describes the oxidative cyclization of the aminophenol with an aldehyde to form the benzoxazole ring without destroying the boronic ester.
Mechanism: Formation of a Schiff base (imine) followed by intramolecular oxidative ring closure.
Critical Reagent:Sodium Metabisulfite (Na₂S₂O₅) is used as a mild oxidant/catalyst carrier, avoiding the harsh conditions of DDQ or Pb(OAc)₄ that might degrade the boronate.
Heat the mixture to 100°C for 4–6 hours under an air atmosphere (or O₂ balloon for faster rates). Note: The reaction requires an oxidant; mild air oxidation catalyzed by the sulfite species is effective.
Monitoring: Track by TLC/LCMS. The starting aminophenol (fluorescent blue) will convert to the benzoxazole (often intense blue/green fluorescence).
Work-up:
Cool to RT. Pour into ice water.
Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.[1]
(3-Amino-4-hydroxyphenyl)boronic Acid in Material Science: Application Notes and Protocols
Foreword (3-Amino-4-hydroxyphenyl)boronic acid (AHBA) and its derivatives are emerging as a versatile class of molecules in material science. Their unique chemical functionalities, particularly the boronic acid moiety's...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
(3-Amino-4-hydroxyphenyl)boronic acid (AHBA) and its derivatives are emerging as a versatile class of molecules in material science. Their unique chemical functionalities, particularly the boronic acid moiety's ability to form reversible covalent bonds with diols, coupled with the reactivity of the amino and hydroxyl groups, have opened up new avenues for the design of intelligent and functional materials. This guide provides an in-depth exploration of AHBA's applications, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to empower researchers in their quest for innovation.
The Unique Chemistry of (3-Amino-4-hydroxyphenyl)boronic Acid: The Engine of Its Versatility
The power of AHBA in material science stems from the synergistic interplay of its three key functional groups:
The Boronic Acid Moiety (-B(OH)₂): This is the star of the show. Boronic acids are Lewis acids that can reversibly form cyclic esters with cis-1,2- and -1,3-diols. This interaction is highly dependent on pH, with the bond being more stable at higher pH values. This pH-switchable binding is the foundation for many of AHBA's applications in sensors and stimuli-responsive materials.[1][2][3]
The Amino Group (-NH₂): The amino group provides a reactive handle for covalent modification. It can be readily functionalized through standard amine chemistry, such as amidation or diazotization, allowing for the facile integration of AHBA into larger molecular architectures like polymers and surfaces.
The Hydroxyl Group (-OH): The hydroxyl group, positioned ortho to the amino group, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, which can be crucial for the stability and performance of the resulting materials.
This trifecta of functionalities makes AHBA a powerful building block for creating materials that can sense, respond, and interact with their environment in a controlled manner.
Application in Advanced Sensing Technologies
The diol-binding capability of the boronic acid group makes AHBA an excellent candidate for the development of sensors for biologically important molecules that contain diol functionalities, such as saccharides and the peptidoglycan layer of bacteria.
Colorimetric Biosensors for Rapid Bacterial Detection
The aggregation of gold nanoparticles (AuNPs) leads to a distinct color change from red to blue/purple, a phenomenon that can be harnessed for colorimetric sensing. By functionalizing AuNPs with AHBA, we can create a system that aggregates in the presence of bacteria, providing a rapid, visual readout.[1][4][5]
The boronic acid groups on the surface of the functionalized AuNPs bind to the diol-rich peptidoglycan layer on the cell wall of bacteria. This cross-linking of multiple AuNPs by a single bacterium, or the aggregation of bacteria with attached AuNPs, leads to a change in the surface plasmon resonance of the nanoparticles, resulting in a visible color change.
Protocol 1: Synthesis of AHBA-Functionalized Gold Nanoparticles for Bacterial Detection
Objective: To synthesize (3-Amino-4-hydroxyphenyl)boronic acid functionalized gold nanoparticles for the colorimetric detection of bacteria.
Synthesis of Gold Nanoparticles (Citrate Reduction Method):
a. Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean round-bottom flask with vigorous stirring.
b. Rapidly add 2 mL of 1% (w/v) trisodium citrate solution.
c. The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
d. Continue boiling and stirring for 15 minutes, then allow the solution to cool to room temperature.
e. Characterize the synthesized AuNPs using UV-Vis spectroscopy (a peak around 520 nm is expected) and optionally by TEM to determine size and morphology.
Functionalization of Gold Nanoparticles with AHBA:
a. To 10 mL of the AuNP solution, add 100 µL of 10 mM AHBA solution in DI water.
b. In a separate tube, prepare a solution of 10 mM EDC and 10 mM NHS in DI water.
c. Add 100 µL of the EDC/NHS solution to the AuNP/AHBA mixture. This step activates the carboxyl groups that may be present on the citrate-capped AuNPs, facilitating amide bond formation with the amino group of AHBA.
d. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
e. Purify the functionalized AuNPs by centrifugation (e.g., 10,000 rpm for 30 minutes) to remove unreacted reagents. Resuspend the pellet in PBS (pH 7.4). Repeat this washing step twice.
Bacterial Detection Assay:
a. Prepare serial dilutions of the bacterial culture in PBS.
b. In a microplate or cuvette, mix a fixed volume of the AHBA-functionalized AuNPs with an equal volume of the bacterial suspension.
c. Incubate at room temperature for a specified time (e.g., 15-60 minutes).
d. Observe the color change of the solution. A color change from red to purple/blue indicates the presence of bacteria.
e. Quantify the aggregation by measuring the UV-Vis spectrum and observing the shift in the absorbance peak.
Expected Results and Data Interpretation
Analyte
Concentration
Observation
UV-Vis λmax Shift
Negative Control (PBS)
N/A
Red solution
No significant shift
E. coli
10³ CFU/mL
Slight purple tinge
~5-10 nm red-shift
E. coli
10⁷ CFU/mL
Deep purple/blue
>20 nm red-shift
S. aureus
10³ CFU/mL
Slight purple tinge
~5-10 nm red-shift
S. aureus
10⁷ CFU/mL
Deep purple/blue
>20 nm red-shift
Diagram: Workflow for Bacterial Detection using AHBA-AuNPs
Caption: Workflow for bacterial detection using AHBA-functionalized gold nanoparticles.
Electrochemical Sensors for Glucose Monitoring
The reversible binding of glucose to boronic acid can be transduced into an electrical signal, forming the basis of non-enzymatic glucose sensors. These sensors offer potential advantages over traditional enzyme-based sensors in terms of stability and cost.[6][7][8]
An electrode is modified with a layer of AHBA. When glucose is present in the sample, it binds to the boronic acid groups. This binding event can alter the electrochemical properties of the electrode surface, such as its impedance or capacitance, which can be measured and correlated to the glucose concentration.
Protocol 2: Fabrication of an AHBA-Modified Screen-Printed Carbon Electrode for Glucose Sensing
Objective: To fabricate and test a (3-Amino-4-hydroxyphenyl)boronic acid-modified screen-printed carbon electrode (SPCE) for the electrochemical detection of glucose.
Materials:
Screen-printed carbon electrodes (SPCEs)
(3-Amino-4-hydroxyphenyl)boronic acid (AHBA)
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Potassium ferricyanide (K₃[Fe(CN)₆])
Potassium ferrocyanide (K₄[Fe(CN)₆])
Potassium chloride (KCl)
Glucose
Phosphate-buffered saline (PBS), pH 7.4
Deionized (DI) water
Equipment:
Potentiostat/Galvanostat with impedance spectroscopy capabilities
Electrochemical cell
Voltammetry software
Procedure:
Electrode Cleaning and Pre-treatment:
a. Thoroughly clean the SPCEs by rinsing with DI water and ethanol.
b. Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.
Electrochemical Grafting of AHBA onto the SPCE:
a. Prepare a 10 mM solution of AHBA in 0.5 M HCl.
b. Cool the solution in an ice bath and slowly add an equimolar amount of 10 mM NaNO₂ solution. This initiates the diazotization of the amino group of AHBA, forming a diazonium salt.
c. Allow the diazotization reaction to proceed for 15 minutes in the ice bath.
d. Immediately use the freshly prepared diazonium salt solution for electrochemical grafting.
e. Immerse the cleaned SPCE into the diazonium salt solution and perform cyclic voltammetry (e.g., from +0.4 V to -0.8 V vs. Ag/AgCl at 50 mV/s for 5-10 cycles). A peak corresponding to the reduction of the diazonium salt should be observed in the first scan, which diminishes in subsequent scans, indicating the covalent attachment of the AHBA derivative to the carbon surface.
f. After grafting, rinse the electrode thoroughly with DI water to remove any non-covalently bound material.
Electrochemical Characterization and Glucose Detection:
a. Perform electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) of the modified electrode in a solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).
b. To perform glucose sensing, incubate the modified electrode in PBS solutions containing different concentrations of glucose for a fixed time (e.g., 10-15 minutes).
c. After incubation, record the EIS and CV in the redox probe solution.
d. The binding of glucose to the boronic acid groups will alter the charge transfer resistance at the electrode surface. This change, measured by EIS (an increase in the semicircle diameter of the Nyquist plot) or CV (a decrease in the peak currents), can be correlated to the glucose concentration.
Diagram: Principle of Electrochemical Glucose Sensing
Caption: Principle of electrochemical glucose detection at an AHBA-modified electrode.
Application in Stimuli-Responsive Polymers and Hydrogels
The ability of AHBA to form dynamic covalent bonds makes it a valuable monomer for the creation of "smart" polymers and hydrogels that can respond to changes in their environment, such as pH and the presence of saccharides.[1][2][3][9]
pH- and Glucose-Responsive Hydrogels for Drug Delivery
Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By incorporating AHBA into the polymer backbone, we can create hydrogels that swell or shrink in response to changes in pH or glucose concentration, enabling the controlled release of encapsulated drugs.
In a hydrogel containing AHBA, the boronic acid groups can form cross-links with a diol-containing polymer (e.g., polyvinyl alcohol, PVA). At high pH, the boronate ester cross-links are stable, and the hydrogel is in a swollen state. As the pH decreases, the equilibrium shifts, and the boronate esters hydrolyze, leading to the breakdown of the cross-links and the release of any encapsulated cargo. Similarly, in the presence of glucose, a competitive binding event occurs where glucose displaces the polymer from the boronic acid, also leading to the disruption of the hydrogel network.
Protocol 3: Preparation of a pH- and Glucose-Responsive Hydrogel
Objective: To prepare a hydrogel that exhibits pH- and glucose-responsive swelling and drug release properties.
Materials:
Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed)
(3-Amino-4-hydroxyphenyl)boronic acid (AHBA)
A monomer for polymerization (e.g., Acrylamide)
A cross-linker (e.g., N,N'-Methylenebisacrylamide)
A polymerization initiator (e.g., Ammonium persulfate, APS)
A catalyst (e.g., N,N,N',N'-Tetramethylethylenediamine, TEMED)
A model drug (e.g., Methylene blue or a fluorescent dye)
Phosphate and acetate buffers of various pH values
Glucose solutions of various concentrations
Deionized (DI) water
Procedure:
Synthesis of an AHBA-containing Polymer (Copolymerization):
a. Dissolve acrylamide, N,N'-methylenebisacrylamide, and AHBA in DI water in a reaction vessel. The molar ratio of these components will determine the properties of the final hydrogel and should be optimized.
b. Add the model drug to this solution.
c. Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.
d. Add the initiator (APS) and catalyst (TEMED) to initiate the polymerization.
e. Allow the polymerization to proceed at room temperature for several hours or until a gel is formed.
Formation of the Dual-Responsive Hydrogel:
a. Prepare a solution of PVA in DI water by heating to dissolve.
b. Immerse the AHBA-containing hydrogel from step 1 into the PVA solution.
c. Adjust the pH of the solution to a basic value (e.g., pH 9) to facilitate the formation of boronate ester cross-links between the AHBA in the hydrogel and the diol groups of PVA.
d. Allow the system to equilibrate for several hours to form the interpenetrating polymer network hydrogel.
Characterization of Stimuli-Responsiveness:
a. pH-Responsiveness:
i. Place pre-weighed, dried samples of the hydrogel in buffer solutions of different pH values (e.g., pH 4, 7.4, 9).
ii. At regular intervals, remove the hydrogels, blot away excess surface water, and weigh them to determine the swelling ratio.
iii. Monitor the release of the encapsulated drug into the buffer solutions using UV-Vis spectroscopy or fluorescence spectroscopy.
b. Glucose-Responsiveness:
i. Place pre-weighed, dried samples of the hydrogel in PBS (pH 7.4) containing different concentrations of glucose (e.g., 0 mM, 5 mM, 20 mM).
ii. Measure the swelling ratio and drug release as described above.
Bioconjugation and Surface Modification
The amino group of AHBA serves as a versatile anchor point for its immobilization onto surfaces or conjugation to other molecules. This allows for the creation of functional materials with tailored properties.[10][11]
Applications Include:
Affinity Chromatography: Immobilizing AHBA onto a solid support (e.g., agarose beads) creates a stationary phase for the separation and purification of glycoproteins and other diol-containing biomolecules.
Targeted Drug Delivery: Conjugating AHBA to a drug delivery vehicle (e.g., a nanoparticle or liposome) can facilitate the targeting of cells with high levels of sialic acid on their surface, which is a common feature of cancer cells.
Surface Modification of Implants: Coating medical implants with AHBA-containing polymers can improve their biocompatibility and reduce bacterial adhesion.
Diagram: Bioconjugation Strategies for AHBA
Caption: Bioconjugation strategies for incorporating AHBA into various material platforms.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling (3-Amino-4-hydroxyphenyl)boronic acid and its derivatives.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
Storage: Store in a cool, dry place away from light and moisture.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
(3-Amino-4-hydroxyphenyl)boronic acid is a molecule with immense potential in material science. Its unique combination of functional groups allows for the creation of a wide array of functional materials with applications spanning from diagnostics to therapeutics. The protocols provided in this guide offer a starting point for researchers to explore the exciting possibilities of AHBA. As our understanding of the nuanced chemistry of boronic acids continues to grow, we can expect to see even more innovative and impactful applications of AHBA and its derivatives in the years to come. The future is bright for these "smart" molecules.
References
3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PubMed. [Link]
Gold Nanoparticle-Based Colorimetric Biosensing for Foodborne Pathogen Detection. MDPI. [Link]
Affinity sensor using 3-aminophenylboronic acid for bacteria detection. ResearchGate. [Link]
Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. PMC. [Link]
Injectable and Self-Healing Boronic-Acid-Modified Succinoglycan Hydrogels: Dual-Stimuli-Responsive Platforms for Controlled Tannic Acid Release. MDPI. [Link]
Facile synthesis of antibiotic-functionalized gold nanoparticles for colorimetric bacterial detection. CONICET. [Link]
Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath. [Link]
Colorimetric Sensing of Gram-Negative and Gram-Positive Bacteria Using 4-Mercaptophenylboronic Acid-Functionalized Gold Nanoparticles in the Presence of Polyethylene Glycol. ACS Publications. [Link]
Designing Functional and Responsive Molecules with Boronic Acids. PMC. [Link]
Supporting Information for "Rational design of multi-responsive polymers of boronic acid derivatives and their applications". RSC. [Link]
3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. [Link]
Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. MDPI. [Link]
Stimuli-Responsive Boron-Based Materials in Drug Delivery. MDPI. [Link]
Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. Azonano. [Link]
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Semantic Scholar. [Link]
Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Semantic Scholar. [Link]
Synthesis and polymerization of boronic acid containing monomers. RSC Publishing. [Link]
Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed. [Link]
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
A kind of preparation method of 4 amino phenyl boronic acid derivative.
Improving yields in Suzuki reactions with substituted phenylboronic acids
Ticket Subject: Improving yields with substituted phenylboronic acids Assigned Specialist: Senior Application Scientist (Catalysis Division) Status: Open Welcome to the Technical Support Center You have reached the Tier...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Improving yields with substituted phenylboronic acids
Assigned Specialist: Senior Application Scientist (Catalysis Division)
Status: Open
Welcome to the Technical Support Center
You have reached the Tier 3 Advanced Troubleshooting unit. We understand you are experiencing yield attrition with substituted phenylboronic acids (specifically ortho-substituted, electron-deficient, or heterocyclic variants).
These substrates are notorious for two competing failure modes: Protodeboronation (loss of the boron group) and Steric Stalling (failure to transmetallate).
This guide is structured to diagnose your specific failure mode and provide a validated protocol to resolve it.
Module 1: Diagnostic & Mechanism
Why is my reaction failing?
Before changing a catalyst, you must identify the "Killer." Analyze your crude reaction mixture (LCMS/GCMS) and compare it to the flow below.
Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition between the productive cycle and the destructive hydrolytic pathway.
Figure 1: The Kinetic Fork. High pH accelerates boronate formation, which is required for coupling but also the precursor to decomposition.
Module 2: The Protodeboronation Crisis
Symptom: Your aryl halide remains untouched, but the boronic acid has vanished. You see Ar-H (the arene minus boron) in the mass spec.
The Root Cause:
Substituted boronic acids (especially 2,6-disubstituted or polyfluorinated) are highly susceptible to base-catalyzed hydrolysis. The mechanism involves the formation of a boronate "ate" complex which, instead of transferring the aryl group to Palladium, undergoes protonolysis [1].
Troubleshooting Protocol A: The "Slow Release" Strategy
If you cannot switch to a MIDA boronate, you must simulate its effect by controlling the concentration of the active boronate species.
Switch Solvent System: Move away from pure DMF or aqueous mixtures. Use Dioxane/Water (10:1) or Toluene/Water (20:1) .
Base Modification: Stop using
or .
Recommendation: Use
(suspended in Toluene) or anhydrous .
Why? These bases have lower solubility in organic solvents, creating a "heterogeneous reservoir" that releases the active base slowly, keeping the pH lower and preventing rapid boronate decomposition.
Technique: Add the boronic acid in portions (e.g., 4 portions over 2 hours) or via syringe pump.
Module 3: The Steric Wall
Symptom: Both starting materials remain. The catalyst may have precipitated as "Pd Black."[1]
The Root Cause:
For ortho-substituted substrates, Transmetallation becomes the rate-limiting step. Standard ligands (
, dppf) are not bulky enough to force the open coordination site required for the bulky boronic acid to approach the Palladium center [2].
Troubleshooting Protocol B: The "Bulky Ligand" System
You need electron-rich, sterically demanding ligands. These facilitate oxidative addition and create the necessary geometry for transmetallation.
The Ligand Selection Matrix:
Substrate Challenge
Recommended Catalyst System
Why?
Ortho-substitution (e.g., 2-methyl)
Pd(OAc)2 + SPhos
SPhos is the "universal" ligand for hindered Suzuki couplings.
Di-ortho-substitution (e.g., 2,6-dimethyl)
Pd-PEPPSI-IPent
The "PEPPSI" (Pyridine-Enhanced Precatalyst) architecture is designed specifically for tetra-ortho-substituted couplings [3].
Heterocycles + Sterics
XPhos Pd G4
XPhos provides superior stability for heteroaryl chlorides. Use the G4 precatalyst to ensure 1:1 Pd:Ligand stoichiometry.
Tip: If using Pd(OAc)2 + Ligand, premix them in a separate vial of solvent for 5 mins at 60°C to activate the active species (L-Pd-0) before adding to the main reaction.
Evacuation: Seal the vial. Evacuate and backfill with Argon x3.
Critical: Oxygen promotes homocoupling (Ar-Ar) which wastes your boronic acid.[2]
Solvent Injection: Add the degassed THF/Water mixture via syringe.
Reaction: Heat to 60°C. Monitor via LCMS at 1 hour.
Observation: The solution should turn from orange/red to a dark tea color. If it turns clear/black with precipitate immediately, your catalyst is dead (check oxygen levels).
FAQ: Frequently Asked Questions
Q: My reaction turns black immediately and stalls. What happened?A: This is "Pd Black" precipitation. It means the ligand has dissociated from the Palladium, and the Palladium atoms have aggregated into inactive metal.
Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1. Switch to a Precatalyst (G3/G4) which guarantees the ligand is bound at the start of the reaction.
Q: Can I use water if my boronic acid is unstable?A: Yes, but strictly controlled. Totally anhydrous conditions often fail because the boroxine (trimer) form of the acid is unreactive. You need some water to hydrolyze the trimer to the monomer.
Fix: Use the 0.5M water limit. Add exactly 5 equivalents of water relative to the substrate in an otherwise anhydrous solvent (e.g., Dioxane).
Q: I see a lot of Homocoupling (Ar-B coupled to Ar-B).A: This is an oxidative process.
Fix: Your Argon purge was insufficient. Oxygen re-oxidizes Pd(0) to Pd(II), which consumes two boronic acids to return to Pd(0). Degas solvents by sparging (bubbling gas through liquid) for 15 minutes, not just sonication.
Decision Tree: Troubleshooting Flowchart
Figure 2: Diagnostic logic for low-yielding Suzuki couplings.
References
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition. [Link]
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]
Organ, M. G., et al. (2006).[3] "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[4][5] Chemistry - A European Journal. [Link]
Knapp, D. M., et al. (2010). "MIDA Boronates: A General Solution for Unstable Boronic Acids." Journal of the American Chemical Society. [Link]
Quick solutions to the most frequent user tickets regarding this reagent.
Symptom
Likely Root Cause
Immediate Corrective Action
Reaction mixture turns black/tarry immediately.
Oxidative Polymerization. The o-aminophenol moiety oxidizes to quinone imines and polymerizes.
Strict Deoxygenation: Sparge solvents with Ar/N₂ for 15+ mins. Add antioxidant (e.g., ascorbic acid) if compatible.
Starting material consumed, but no product (MS shows M-H mass).
Protodeboronation. The C-B bond cleaves, replaced by a proton, yielding 2-aminophenol .
Lower Base Strength: Switch from / to milder bases (, ). Reduce temperature. Use anhydrous conditions.
Catalyst stalling (0% conversion).
Catalyst Poisoning. The free amine and hydroxyl groups chelate Pd, deactivating it.
Protecting Groups: Acetylate the amine or use the pinacol ester. Alternatively, use high-activity ligands (SPhos, XPhos) to out-compete the substrate.
Product streaks on Silica Gel (TLC/Column).
Zwitterionic Interaction. The amphoteric nature causes strong adhesion to silica.
Reverse Phase: Use C18 silica. Or, add 1% triethylamine (if basic stable) or 1% acetic acid to the eluent.
Unexpected cyclized product.
Benzoxazole Formation. Reaction with aldehyde/carboxyl electrophiles at the N/O site instead of the B site.
Chemoselectivity: Ensure the boronic acid coupling occurs before introducing electrophiles sensitive to o-aminophenols.
Technical Deep Dive: Side Product Analysis
The dual reactivity of (3-Amino-4-hydroxyphenyl)boronic acid creates a "perfect storm" for side reactions. Unlike simple phenylboronic acids, the electron-rich o-aminophenol core significantly destabilizes the C-B bond and invites oxidation.
Pathway A: Protodeboronation (The "Missing Boron")
Mechanism: Base-catalyzed hydrolysis of the C-B bond.
Trigger: High pH, high temperature, aqueous solvents.
Product:2-Aminophenol .[1]
Diagnostic: Look for a mass peak of
.
Prevention: The electron-donating groups (-OH, -NH2) increase electron density on the ring, accelerating protonolysis.
Protocol Adjustment: Use anhydrous conditions with a mild base like Cesium Fluoride (CsF) or Potassium Phosphate (
) in dioxane, rather than aqueous carbonate.
Pathway B: Oxidative Degradation (The "Black Tar")
Mechanism: Oxidation of the o-aminophenol to o-quinone imine, followed by uncontrolled radical polymerization.
Trigger: Presence of
, metal catalysts (Pd/Cu).[2]
Product:Poly(aminophenol) (insoluble black solids) or Azo-dimers .
Prevention: This molecule is essentially a photographic developer. It must be handled under inert atmosphere.[3]
Pathway C: Oxidative Homocoupling
Mechanism: Pd-catalyzed coupling of two boronic acid molecules.[4][5]
Trigger: Oxygen leakage into the Suzuki reaction.
Product:3,3'-diamino-4,4'-biphenol .
Diagnostic: Mass peak of
.
Pathway D: Boroxine Trimerization
Mechanism: Dehydration of the boronic acid.
Status:Reversible. This is not a destructive side product. Boroxines exist in equilibrium with the free acid and are competent coupling partners.
Note: Do not discard "dry" starting material if the NMR looks like a trimer; simply add water/base to revert it in situ.
Visualizing the Degradation Matrix
The following diagram maps the causality between reaction conditions and specific side products.
Figure 1: Reaction landscape of (3-Amino-4-hydroxyphenyl)boronic acid, detailing the divergence into destructive pathways (red) versus competitive pathways (yellow).[6][7]
Validated Protocols
Protocol A: The "Sorbitol Rescue" Purification
Use this when your product is contaminated with unreacted boronic acid that streaks on silica.
Principle: Sorbitol forms a water-soluble complex with boronic acids, pulling them out of the organic phase, while your coupled product (which no longer has boron) stays in the organic phase.
Dissolve: Take the crude reaction mixture in Ethyl Acetate (EtOAc) or DCM .
Prepare Solution: Prepare a 1M aqueous solution of D-Sorbitol and adjust pH to ~9-10 with
.
Wash: Wash the organic layer vigorously with the Sorbitol solution (3x).
Mechanism:[2][3][7][8] The boronic acid forms a polar boronate ester with sorbitol and migrates to the water.
Finish: Wash organic layer with brine, dry over
, and evaporate.
Protocol B: Pinacol Ester Stabilization
If the free acid is degrading too fast, convert it to the pinacol ester immediately.
Mix: Suspend (3-Amino-4-hydroxyphenyl)boronic acid (1.0 eq) in dry THF or Toluene .
Add: Pinacol (1.1 eq) and anhydrous
(2.0 eq) as a drying agent.
React: Stir at room temperature (or mild reflux) for 2-4 hours.
Isolate: Filter off the
and concentrate.
Result: The pinacol ester is significantly more stable towards protodeboronation and oxidation on the benchtop.
Troubleshooting Logic Flow
Use this decision tree to diagnose failure modes during synthesis.
Figure 2: Logical fault isolation for reactions involving aminophenylboronic acids.
References
Hall, D. G. (Ed.).[9] (2011).[9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive guide on protodeboronation mechanisms).
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
Nishiyabu, R., et al. (2011). "Boronic Acid Building Blocks: Tools for Self-Assembly." Chemical Communications, 47, 1106-1123. (Details on zwitterionic behavior and boroxine formation). Link
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(9), 765-773. (Alternative to unstable free acids). Link
How to remove boronic acid impurities from a reaction mixture
<Technical Support Center: Troubleshooting the Removal of Boronic Acid Impurities Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
<Technical Support Center: Troubleshooting the Removal of Boronic Acid Impurities
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth, field-proven insights into the effective removal of boronic acid impurities from reaction mixtures. Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, their removal post-reaction can present significant challenges. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are boronic acid impurities difficult to remove?
Boronic acids possess unique chemical properties that can complicate their separation from desired reaction products. They are amphiphilic, exhibiting both polar and non-polar characteristics, which can lead to solubility in a wide range of organic solvents and aqueous solutions.[2] Furthermore, they have a tendency to adhere strongly to silica gel, a common stationary phase in column chromatography, which can result in streaking and poor separation.[2][3]
Q2: What are the most common impurities associated with boronic acids?
The primary impurities to consider are:
Unreacted Boronic Acid: Excess boronic acid from the reaction.
Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers, especially under non-aqueous conditions or upon heating.[4]
Protodeborylation Products: The boron functional group can be cleaved and replaced with a hydrogen atom, particularly in the presence of acid, base, or certain metal catalysts.[5]
Homocoupling Products: Boronic acids can couple with themselves to form symmetrical biaryl compounds.
Troubleshooting Guides: Purification Strategies
This section provides detailed protocols and troubleshooting advice for the most effective methods to remove boronic acid impurities.
Method 1: Liquid-Liquid Extraction
Q: How can I use liquid-liquid extraction to remove boronic acid impurities?
A: The acidic nature of boronic acids allows for their selective removal through acid-base extraction.
Boronic acids are weakly acidic and can be deprotonated by a basic aqueous solution (e.g., 1-2 M NaOH or KOH) to form the corresponding boronate salt.[6][7] This salt is highly water-soluble and will partition into the aqueous phase during a liquid-liquid extraction, while non-acidic organic products remain in the organic layer.[6][8] Subsequent separation of the layers effectively removes the boronic acid impurity.
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base (e.g., NaOH, KOH, or Na2CO3). Repeat the wash 2-3 times to ensure complete removal of the boronic acid.
Back-Extraction (Optional): To recover any desired product that may have partitioned into the aqueous basic layer, you can acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of ~2-3 and then extract with an organic solvent.[4]
Work-up: Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
Troubleshooting:
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, adding a small amount of brine can often help to break it.
Product is also Acidic: This method is not suitable if your desired product also contains an acidic functional group that would be deprotonated by the base.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for removing boronic acid via basic liquid-liquid extraction.
Q: What are scavenger resins and how can they be used to remove boronic acids?
A: Scavenger resins are functionalized solid supports that selectively bind to and remove specific impurities from a solution. [9]
For boronic acid removal, resins functionalized with diol or diethanolamine groups are particularly effective.[5][10] The boronic acid reacts with the diol functionality on the resin to form a stable cyclic boronate ester, thus immobilizing the impurity on the solid support. The purified product remains in solution and can be easily separated by filtration.
Experimental Protocol: Scavenging with Diethanolamine Resin
Resin Selection: Choose a diethanolamine-functionalized polystyrene or silica resin.
Incubation: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane, THF). The amount of resin will depend on the amount of boronic acid impurity.
Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS to determine when the boronic acid has been completely removed.
Filtration: Filter the mixture to remove the resin.
Work-up: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain the purified product.
Troubleshooting:
Incomplete Removal: If the boronic acid is not completely removed, try increasing the amount of resin, extending the reaction time, or gently heating the mixture.
Product Binding: If your product also contains a diol or other functionality that can react with the resin, this method may not be suitable.
Diagram: Mechanism of Boronic Acid Scavenging
Caption: Scavenger resin with diol functionality binding to boronic acid.
Method 3: Chromatography
Q: How can I effectively purify my product from boronic acid impurities using column chromatography?
A: While challenging, successful chromatographic separation is possible with the right stationary and mobile phases.
Standard silica gel chromatography can be problematic due to the strong interaction of boronic acids with the silica surface.[2] However, several strategies can be employed to overcome this issue:
Neutral Alumina: Using neutral alumina as the stationary phase can sometimes provide better separation than silica gel.[11]
Modified Silica Gel: Impregnating silica gel with boric acid has been shown to improve the separation of pinacol boronic esters by reducing their over-adsorption.[12]
Reverse-Phase Chromatography (C18): For polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase can be effective.[3]
Solvent System Modifiers: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve the separation on silica gel.[11]
Table: Recommended Chromatographic Conditions
Stationary Phase
Mobile Phase System
Best For
Neutral Alumina
Hexane/Ethyl Acetate
Non-polar to moderately polar compounds
Boric Acid-Treated Silica
Hexane/Ethyl Acetate
Pinacol boronic esters
C18 Silica
Water/Acetonitrile or Water/Methanol
Polar compounds
Silica Gel
Dichloromethane/Methanol with modifier
General purpose, requires optimization
Method 4: Recrystallization
Q: When is recrystallization a suitable method for removing boronic acid impurities?
A: Recrystallization is an excellent option when your desired product is a solid with significantly different solubility characteristics compared to the boronic acid impurity.
This technique relies on the principle that the desired compound will crystallize out of a saturated solution upon cooling, while the impurities remain dissolved in the mother liquor.
Experimental Protocol: Recrystallization
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The boronic acid impurity should ideally be highly soluble in this solvent at all temperatures. Common solvents for recrystallizing boronic acids include hot water, ethanol, or mixtures of hexane and ethyl acetate.[2][3]
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum.
Troubleshooting:
Oiling Out: If the product separates as an oil instead of crystals, try using a more polar solvent or a solvent mixture.
Poor Recovery: If the recovery is low, it may be because too much solvent was used or the product is too soluble in the chosen solvent.
References
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
Google Patents. (n.d.).
Reddit. (2017). Purification of boronic acids?[Link]
Technical Support Center: Column Chromatography of Boronic Acids and Esters
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of boronic acids and their...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of boronic acids and their ester derivatives. As compounds integral to modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, their effective purification is paramount.[1] However, their unique chemical properties often lead to frustrating and inefficient separations on silica gel.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, explaining the underlying chemical principles and offering field-proven solutions to streamline your workflow and improve purification outcomes.
Quick Troubleshooting Guide
This flowchart provides a high-level decision-making process for common chromatography problems.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Boronic Acid Dehydration (Boroxine Formation)
Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers
Version: 2.4 (Current as of 2026)
Introduction: The Boroxine Paradox
The Problem: You purchased 98% pure phenylboronic acid. You run an NMR, and you see multiple sets of aromatic peaks, broad singlets, or a stoichiometry that suggests the molecular weight is wrong. You run a Mass Spec, and the parent ion is missing; instead, you see a mass corresponding to
.
The Diagnosis: Your sample has not decomposed; it has dehydrated .
Free boronic acids (
) exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines ().[1] This is not an oxidation or degradation (which involves C-B bond cleavage) but a physical state change driven by entropy and water removal.
This guide provides the protocols to distinguish between degradation and dehydration, and how to force the equilibrium back to the monomeric species for accurate analysis and reaction stoichiometry.
Module 1: Analytical Troubleshooting (NMR & HPLC)
The "Ghost" Peaks in NMR
In non-protic solvents (e.g.,
), boronic acids and boroxines co-exist, leading to broad signals or distinct peak sets for the monomer and trimer.
The Fix: The "Water Drop" Method
To obtain a clean spectrum of the monomeric boronic acid, you must shift the equilibrium entirely to the left by adding water or a complexing ligand.
Protocol: NMR Sample Preparation
Standard Solvent: Dissolve 5–10 mg of sample in
.
Why: DMSO is a hydrogen-bond acceptor that helps break up boroxine aggregates, though often not completely.
The Shift: Add 1–2 drops of
directly to the NMR tube.
Mechanism: The excess deuterium oxide forces the hydrolysis of the boroxine ring back to the boronic acid (Le Chatelier’s principle).
Agitation: Shake the tube vigorously for 15 seconds.
Result: The broad peaks should sharpen, and multiple aromatic sets should collapse into a single set corresponding to
. The protons will exchange with and disappear (or appear as a broad HDO peak), but the C-H signals will be quantitative.
Critical Warning: Avoid
(Methanol-d4) for quantitative purity analysis. Boronic acids rapidly form methyl boronic esters in methanol (), which simplifies the spectrum but changes the molecular weight and chemical species.
HPLC Tailing and Split Peaks
On reverse-phase columns, boronic acids can interact strongly with silanols or interconvert between monomer/trimer on the column, causing severe tailing.
Protocol: Mobile Phase Optimization
Acidic Modifier: Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) in both water and acetonitrile channels. Low pH suppresses ionization and minimizes silanol interactions.
Diol Additive (The "Pinacol" Trick): If peak shape remains poor, add 0.1% pinacol or ethylene glycol to the mobile phase.
Mechanism: This converts the free acid into a transient ester in situ, which flies through the column as a sharp, stable peak.
Module 2: Mass Spectrometry (The M/Z Confusion)
Users often report "failed synthesis" because they observe the trimer mass in ESI-MS.
The Artifact:
Under the desolvation conditions of Electrospray Ionization (high heat, gas flow, vacuum), boronic acids artificially dehydrate.
Observed Ion ()
Species
Interpretation
M + 1
Monomer ()
Rarely the base peak in positive mode.
3M - 54 + 1
Boroxine ()
Common Base Peak. The "impurity" is generated inside the MS source.
M + 41
Acetonitrile Adduct
Common in mobile phases.
M + 13
Methyl Ester
Artifact if Methanol is used as solvent.
Validation Experiment:
If you see the boroxine mass, lower the desolvation temperature (source temp) by 100°C and increase the cone voltage slightly. If the ratio of Monomer:Trimer changes, the trimer is an instrumental artifact, not a sample impurity.
Module 3: Storage & Reversal Protocols
Storage Best Practices
Paradoxically, keeping boronic acids too dry (in a desiccator with
) accelerates boroxine formation.
Temperature: Store at 4°C or -20°C. Lower temperatures kinetically slow the dehydration.
Container: Tightly sealed polypropylene or glass.
Atmosphere: For long-term storage of unstable acids, flush with Argon. However, for preventing dehydration, a standard sealed vial is usually sufficient.
Rehydration Protocol (The "Reset" Button)
If you have an old bottle that has formed a hard "crust" (boroxine) and you need accurate stoichiometry for a Suzuki coupling:
Solvent: Dissolve the crude material in a minimal amount of warm acetone or THF.
Hydrolysis: Add water dropwise until the solution turns slightly cloudy.
Crystallization: Allow the solution to cool slowly (or evaporate the organic solvent under a stream of air).
Drying: Filter the solid and air-dry on a Büchner funnel. Do not dry in a vacuum oven at high heat, or you will re-dehydrate it immediately.
Verification: Check melting point. The boroxine usually melts significantly higher (or has a broader range) than the pure acid.
Visualizing the Equilibrium
The following diagram illustrates the dynamic relationship between the boronic acid, the boroxine, and the analytical interventions.
Caption: The reversible dehydration equilibrium.[2] Analytical accuracy requires forcing the system to the left (Acid) using water, while improper storage (heat/vacuum) drives it to the right (Boroxine).
FAQ: Frequently Asked Questions
Q: Can I use the boroxine "impurity" in my Suzuki coupling reaction?A: Yes. In most Suzuki-Miyaura coupling conditions (aqueous base, heat), the boroxine hydrolyzes back to the active boronic acid species in situ. However, you must adjust your stoichiometry. If you weigh out 100 mg of "boronic acid" that is actually 100% boroxine, you are adding ~10-15% more boron species than calculated, which is usually harmless but technically inaccurate.
Q: Why does my boronic acid turn pink/brown over time?A: Dehydration leads to white/off-white solids. Color change (browning) indicates oxidative deborylation (breaking the C-B bond) to form phenols (
). This is irreversible degradation caused by air oxidation.
Test: Rinse the sample with dichloromethane (
). Phenols are often soluble in DCM, while boronic acids are less so.
Q: Should I convert to a Pinacol ester (Bpin) for storage?A: If your project timeline is long (>6 months), yes. Pinacol esters are significantly more stable, do not dehydrate, and are easier to purify on silica gel. The trade-off is slightly lower atom economy in the coupling reaction.
References
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH.[2] Link
Santini, R., et al. (2009). A Guide to the Analysis of Boronic Acids and Esters.Journal of Organic Chemistry, 74(21). Link
IUPAC. (2025). Nomenclature of Organic Chemistry: Boron Compounds.Link
Sigma-Aldrich (Merck). (2024). Technical Bulletin: Handling and Storage of Organoboron Compounds.Link
Technical Support Center: Coupling Protocols for (3-Amino-4-hydroxyphenyl)boronic Acid
Status: Operational Ticket Type: Advanced Methodology Guide Assigned Specialist: Senior Application Scientist, Catalysis Group Introduction: The "Aminophenol Trap" You are likely reading this guide because your standard...
You are likely reading this guide because your standard Suzuki-Miyaura coupling (using Pd(PPh₃)₄ or Pd(dppf)Cl₂) failed, resulting in low conversion, black palladium precipitation, or significant protodeboronation.
Coupling (3-Amino-4-hydroxyphenyl)boronic acid presents a unique "perfect storm" of catalytic challenges:
Catalyst Poisoning: The ortho-relationship between the amine (-NH₂) and hydroxyl (-OH) groups creates a bidentate coordination site (an
-chelate) that binds tightly to Palladium(II), arresting the catalytic cycle.
Protodeboronation: The electron-rich nature of the aminophenol ring accelerates the hydrolytic cleavage of the C-B bond, often faster than the transmetallation step can occur.
Zwitterionic Solubility: The substrate exists as a zwitterion in neutral media, leading to poor solubility in standard non-polar solvents like Toluene.
This guide provides a validated, self-consistent protocol to overcome these specific failure modes.
Module 1: Catalyst Selection (The Engine)
The Recommendation: Buchwald Generation 3/4 Precatalysts
Do not use Pd(0) sources like Pd₂dba₃ or Pd(PPh₃)₄. They are too slow to activate and too susceptible to ligation by your substrate.
Primary Recommendation:SPhos Pd G4 or XPhos Pd G4
Feature
Scientific Rationale for this Substrate
Precatalyst Scaffold
The G4 scaffold ensures a 1:1 Pd:Ligand ratio and rapid reduction to Pd(0) inside the catalytic cycle, preventing the formation of inactive Pd-aggregates before the reaction starts.
Ligand Bulk (SPhos)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally bulky. This steric bulk physically blocks the 3-amino-4-hydroxy moiety from coordinating to the Palladium center, preventing catalyst poisoning.
Electronic Activation
The electron-rich phosphine facilitates the oxidative addition of difficult aryl halides (e.g., aryl chlorides), which is often the rate-determining step.
Alternative: Pd-PEPPSI-IPr
If Buchwald precatalysts are unavailable, Pd-PEPPSI-IPr is a robust alternative. The N-Heterocyclic Carbene (NHC) ligand binds tighter than phosphines, resisting displacement by the aminophenol.
Module 2: Mechanistic Visualization
The following diagram illustrates the standard catalytic cycle versus the specific failure modes (Poisoning and Deboronation) encountered with this substrate.
Figure 1: The Catalytic Cycle vs. The "Aminophenol Trap". Note how the substrate can divert the active catalyst into an inactive chelated state (Red).
Module 3: Reaction Conditions Matrix
The environment is just as critical as the catalyst. You must balance solubility with base strength.
Variable
Recommendation
Rationale
Base
K₃PO₄ (Potassium Phosphate)
A mild base that buffers the pH. Strong alkoxides (KOtBu) promote rapid protodeboronation. Carbonates (K₂CO₃) are acceptable but often slower.
Solvent System
1,4-Dioxane / Water (4:1)
The water component is mandatory to dissolve the inorganic base and the zwitterionic boronic acid. Anhydrous conditions often fail due to insolubility.
Alternative Solvent
n-Butanol
If your aryl halide is water-sensitive, n-Butanol dissolves the aminophenol substrate well due to its polarity.
Temperature
60°C - 80°C
Do not reflux at >100°C unless necessary. High heat accelerates deboronation exponentially.
Module 4: Troubleshooting & FAQs
Q1: The reaction turns black immediately upon heating, and yield is <10%. What happened?
Diagnosis: "Pd Black" formation indicates ligand dissociation. Your substrate (amine) likely displaced the phosphine ligand, creating an unstable complex that collapsed to metallic Palladium.
Solution: Switch to XPhos Pd G4 . The XPhos ligand is exceptionally bulky and electron-rich, making it difficult for the amine to displace it. Alternatively, add 1-2 mol% of free XPhos ligand to shift the equilibrium toward the active catalyst.
Q2: I see full consumption of the aryl halide, but the product is the reduced arene (Ar-H), not the coupled product.
Diagnosis: This is a "Dehalogenation" pathway, often caused by hydride sources (like alcohols) or excessive heating, but less common here.
Correction: More likely, you are seeing Protodeboronation of the boronic acid (forming 2-aminophenol) and the aryl halide is remaining unreacted or decomposing. Check your LCMS for the mass of the deboronated aminophenol. If confirmed, lower the temperature to 60°C and increase the catalyst loading to speed up the coupling relative to the decomposition.
Q3: Can I protect the amine/phenol to improve yield?
Answer: Yes. If direct coupling fails despite using G4 catalysts, convert the substrate to an acetonide (using 2,2-dimethoxypropane) or an oxazolidinone . This locks the N and O atoms into a non-chelating ring, effectively removing the "poisoning" mechanism. The protecting group can be removed with mild acid post-coupling.
Q4: My boronic acid is not dissolving in Dioxane.
Solution: As a zwitterion, it is insoluble in non-polar media. You must add degassed water (ratio 4:1 or 5:1). If water is strictly forbidden by the electrophile, use DMF or DMSO , though these can make purification more difficult.
Module 5: Validated Experimental Protocol
Protocol: Cross-Coupling of (3-Amino-4-hydroxyphenyl)boronic acid with Aryl Chlorides
Solvent: 1,4-Dioxane / Distilled Water (4:1 ratio)
Step-by-Step Procedure:
Preparation (Inert Atmosphere):
Ideally, set up in a glovebox. If using a Schlenk line, ensure the reaction vial is purged with Argon x3.
Add the Aryl Chloride, Boronic Acid, and K₃PO₄ to the vial.
Crucial Step: Add the XPhos Pd G4 last to prevent premature interaction with the base/solvent before the cycle begins.
Solvent Addition:
Add the degassed Dioxane/Water mixture.[1] The solution may appear cloudy initially; this is normal.
Reaction:
Seal the vial (crimp cap with Teflon septum).
Heat to 60°C in a pre-heated block.
Stir vigorously (1000 RPM). Mass transfer is critical in biphasic systems.
Monitoring (The "Self-Check"):
Check LCMS at 30 minutes .
Pass Criteria: >50% conversion of Aryl Chloride.[1][2]
Fail Criteria: Significant formation of 2-aminophenol (mass = substrate - B(OH)₂ + H). If this is high, add another 0.5 equiv of boronic acid immediately.
Note: The product is likely amphoteric. Adjust aqueous layer pH to ~7-8 to ensure the product is in the organic phase (or extract with n-Butanol if very polar).
References
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Advanced Precatalysts." Accounts of Chemical Research, 2008.
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 2010.
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
A Senior Application Scientist's Guide to the Structural Characterization of Products from (3-Amino-4-hydroxyphenyl)boronic Acid Reactions
Authored for Researchers, Scientists, and Drug Development Professionals The journey from a promising starting material to a well-characterized, biologically active compound is paved with rigorous analytical validation....
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The journey from a promising starting material to a well-characterized, biologically active compound is paved with rigorous analytical validation. (3-Amino-4-hydroxyphenyl)boronic acid and its isomers are foundational scaffolds in medicinal chemistry, primarily due to their propensity to form heterocyclic structures known as benzoxaboroles. These structures are not merely synthetic curiosities; they are the core of approved drugs like the antifungal Tavaborole and the anti-inflammatory Crisaborole, making the precise characterization of their reaction products a critical endeavor.[1][2][3]
This guide provides an in-depth, experience-driven comparison of the products derived from (3-Amino-4-hydroxyphenyl)boronic acid reactions. We will move beyond simple procedural lists to explore the causality behind our analytical choices, ensuring a self-validating approach to structural elucidation. We will compare the primary reaction products—aminobenzoxaboroles—with alternatives and delve into the nuanced data that differentiates them.
Part 1: The Benzoxaborole Scaffold - The Predominant Product
Reactions involving ortho-substituted phenylboronic acids, such as those with an amino and a hydroxyl group adjacent to the boronic acid, often lead to intramolecular cyclization. The most common and medicinally relevant products are benzoxaboroles, five-membered heterocyclic rings containing a B-O bond.[4] The amino group, in this case at the 3-position relative to the boronic acid, becomes a key substituent on this new scaffold, available for further functionalization or for direct interaction with biological targets.
A crucial feature of the benzoxaborole pharmacophore is its dynamic, pH-dependent equilibrium in aqueous solutions. The five-membered oxaborole ring can undergo a rapid, reversible hydrolytic opening to the corresponding open-chain boronic acid.[5] However, for the five-membered ring, the closed cyclic form is strongly preferred.[5] This equilibrium is fundamental to its mechanism of action, as the boron atom can switch from a trigonal planar (sp²) state to a tetrahedral (sp³) state upon interacting with biological nucleophiles, such as diols in saccharides or active site residues in enzymes.[6]
Visualizing the Key Transformation: Synthesis of Aminobenzoxaboroles
The synthesis of 3-aminobenzoxaboroles can be conveniently achieved by the condensation of a (2-formylphenyl)boronic acid with an appropriate amine.[7] This reaction exemplifies the formation of the core scaffold.
Caption: Synthesis of a 3-aminobenzoxaborole derivative.
Part 2: A Validated Workflow for Structural Characterization
To ensure scientific integrity, a multi-technique approach is not just recommended; it is essential. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating confirmation of the final product.
Visualizing the Characterization Workflow
A logical progression of analytical techniques ensures both efficiency and rigor in structural elucidation.
Caption: A validated workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For boronic acid derivatives, it offers unique insights that go beyond a simple proton or carbon count.
Expertise & Experience: We employ a suite of NMR experiments. ¹H and ¹³C NMR map the basic organic scaffold, but for this class of compounds, ¹¹B NMR is indispensable . The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination environment. A trigonal (sp²) boron in a boronic acid typically appears around δ 28-30 ppm, whereas a tetrahedral (sp³) boron, such as that in a boronate ester or a complex, will be shifted significantly upfield to δ 5-15 ppm.[8] This provides direct evidence of the cyclic benzoxaborole structure formation and its interactions.
Trustworthiness: The combination of ¹H, ¹³C, and ¹¹B NMR provides a self-validating dataset. For example, in the ¹H NMR of a newly formed benzoxaborole, the disappearance of the aldehyde proton signal (from the starting 2-formylphenylboronic acid) and the appearance of a new methine proton signal confirms the condensation reaction. This is then corroborated by the ¹¹B NMR shift, confirming the change in the boron environment.
Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for pH-dependent studies) in a standard 5 mm NMR tube.[9][10]
Internal Standard: Use tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for ¹H and ¹³C spectra. For ¹¹B spectra, BF₃·OEt₂ is used as an external reference (δ = 0.00 ppm).[11]
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for sufficient signal-to-noise.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a larger sample concentration may be required.[10]
¹¹B NMR Acquisition: Acquire the ¹¹B spectrum. This nucleus is highly abundant, so spectra can be acquired rapidly with fewer scans.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final, interpretable spectra.[9]
X-ray Crystallography
While NMR provides the solution-state structure, X-ray crystallography delivers an unambiguous, high-resolution snapshot of the molecule in the solid state.
Expertise & Experience: For novel compounds, especially those intended for drug development, obtaining a crystal structure is the gold standard. It definitively confirms connectivity and stereochemistry. Crucially, it reveals intermolecular interactions, such as the hydrogen-bonding networks that are common in boronic acid derivatives.[12][13] For example, crystal structures of benzoxaboroles often show hydrogen bonding between the B-OH group of one molecule and a neighboring atom, which can influence solid-state properties like solubility and stability.[6]
Trustworthiness: A crystal structure validates the interpretation of NMR and MS data. Any ambiguities from spectroscopic data are resolved. For instance, the precise bond angle of the C-O-B within the five-membered ring can be determined, confirming ring strain and geometry.[14]
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Colorless blocks are often desirable.[12]
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[12][13]
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, validated crystal structure.[13]
Mass Spectrometry (MS)
Mass spectrometry is a rapid, high-sensitivity technique for determining the molecular weight of the product, providing a fundamental check on the success of a reaction.
Expertise & Experience: We prioritize High-Resolution Mass Spectrometry (HRMS) over nominal mass. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. This is critical for distinguishing between potential products or impurities that may have the same nominal mass.
Trustworthiness: The molecular formula derived from HRMS must be consistent with the structure proposed by NMR. For example, if a condensation reaction is expected to result in the loss of a water molecule, the HRMS data must confirm this mass difference between the product and the sum of the reactants.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile solvent such as methanol or acetonitrile.[9]
Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, most commonly Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion.
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and use software to calculate the most probable molecular formula(e) that fit this mass.
Part 3: Comparative Analysis - Antifungal Activity of 3-Aminobenzoxaborole Derivatives
The true value of structural characterization lies in its ability to inform structure-activity relationships (SAR). By synthesizing and characterizing a series of related compounds, we can directly compare how structural modifications impact biological performance. A study on the activity of 3-aminobenzoxaboroles against Candida albicans provides excellent supporting data for such a comparison.[7]
Table 2: Comparison of Antifungal Activity for Benzoxaborole Derivatives
Data extracted from a study on 3-amino benzoxaboroles' activity against Candida albicans.[7]
Analysis of Experimental Data:
The data clearly demonstrates key structure-activity relationships.
Influence of the Amine Substituent: Replacing a simple phenyl group (Compound 1 ) with a more complex heterocycle like thiomorpholine (Compound 3 ) doubles the antifungal activity (MIC drops from 128 to 64 µg/mL).
Impact of Fluorine Substitution: The addition of a fluorine atom at the 5-position of the benzoxaborole ring consistently enhances activity. Comparing Compound 3 (MIC = 64 µg/mL) with its fluorinated analog, Compound 4 (MIC = 32 µg/mL), shows a twofold increase in potency.[7] This is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability.[15]
This comparative analysis, grounded in solid structural characterization, is what drives rational drug design. It allows researchers to make informed decisions about which analogs to synthesize next to optimize for potency and other desirable properties.
Part 4: Alternative Scaffolds - A Note on Benzazaboroles
While benzoxaboroles are the most common products, reactions can be designed to yield related heterocyclic systems. Benzazaboroles, which feature a nitrogen atom in the five-membered ring instead of oxygen, are an important alternative.[8][16]
Key Structural Difference: The defining feature of a benzazaborole in aqueous media is a dative N–B bond, which results in a permanently tetrahedral boron center.[8][16] This contrasts with the typically trigonal boron in an unsubstituted benzoxaborole.
Characterization Impact: This structural difference is readily apparent in the ¹¹B NMR spectrum . As shown in Table 1, the tetrahedral boron of a benzazaborole resonates significantly upfield (δ 6-9 ppm) compared to the trigonal boron of a benzoxaborole (δ 23-28 ppm).[8] This provides a clear and definitive method to distinguish between these two important scaffolds.
Conclusion
The structural characterization of reaction products from (3-Amino-4-hydroxyphenyl)boronic acid is a multi-faceted process that relies on the synergistic application of powerful analytical techniques. A workflow beginning with mass spectrometry for molecular weight confirmation, followed by comprehensive NMR spectroscopy (¹H, ¹³C, and ¹¹B) for structural mapping, and culminating in X-ray crystallography for definitive 3D structure, provides the highest level of scientific rigor. This validated approach is essential for building robust structure-activity relationships, as demonstrated by the comparative analysis of antifungal benzoxaboroles, and for distinguishing between closely related scaffolds like benzoxaboroles and benzazaboroles. For professionals in drug development, mastering this analytical workflow is fundamental to transforming promising chemical entities into well-characterized clinical candidates.
References
O'Brien, C. J., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry.
O'Brien, C. J., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Dalhousie University.
Pertsikov, I., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters.
Dabrowski, M. A., et al. (2025). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. The Journal of Organic Chemistry.
Nocentini, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC.
Kesharwani, P., et al. (2025).
Enamine. Benzoxaboroles for Drug Design. Enamine.
Iwanejko, J., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PMC.
Enamine. (Date not available). Benzoxaboroles for Drug Design. Enamine Store.
Vega, A., et al. (Date not available).
Zhdankin, V. V., & Persichini, P. J. (1999). Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. Tetrahedron Letters.
Vega, A., et al. (2010). 3-Aminophenylboronic acid monohydrate.
Anonymous. (Date not available). Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization.
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
BenchChem. (2025). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. BenchChem.
Anonymous. (Date not available). 7.5 High Resolution NMR Spectroscopy. Thieme.
In-Depth Analysis: Boronic Acid Stability Under Oxidative Conditions
Topic: Analysis of Boronic Acid Stability Under Oxidative Conditions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Boronic acids are ubiqui...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Analysis of Boronic Acid Stability Under Oxidative Conditions
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boronic acids are ubiquitous in medicinal chemistry (e.g., Bortezomib) and chemical biology (e.g., carbohydrate sensing).[1] However, their utility is frequently compromised by their susceptibility to oxidative deboronation —the irreversible conversion of the carbon-boron (C–B) bond to a carbon-oxygen (C–O) bond by Reactive Oxygen Species (ROS) such as hydrogen peroxide (
) and peroxynitrite ().
This guide objectively analyzes the oxidative stability of boronic acids against their primary alternatives: Boronate Esters (Pinacol) , Protected Boronates (MIDA, Trifluoroborates) , and Intramolecularly Stabilized Systems (Benzoxaborolones) . We provide mechanistic insights, comparative data, and a standardized protocol for quantifying stability.
Mechanistic Insight: The "Empty p-Orbital" Vulnerability
The fundamental cause of oxidative instability in boronic acids is the Lewis acidic nature of the boron atom. In its neutral trigonal planar form (
), boron possesses an empty -orbital perpendicular to the ring plane.[2]
The Oxidation Mechanism (H2O2-Mediated)[1][3][4][5]
Nucleophilic Attack: The hydroperoxide anion (
), which is more nucleophilic than hydroxide at physiological pH, attacks the empty -orbital of the boron.
Adduct Formation: A tetrahedral boronate "ate" complex is formed.[2]
1,2-Migration (Rate-Limiting Step): The carbon-boron bond migrates to the electrophilic oxygen of the peroxide (similar to a Criegee rearrangement or Baeyer-Villiger oxidation), expelling hydroxide.
Hydrolysis: The resulting borate ester is rapidly hydrolyzed by water to yield the phenol and boric acid.
Figure 1: Mechanism of oxidative deboronation initiated by nucleophilic attack on the boron p-orbital.[3]
Comparative Performance Guide
The following analysis compares standard boronic acids against engineered alternatives designed to mitigate oxidative liability.
Phenylboronic Acid (PBA)[1][6][7]
Status: Baseline Standard.
Performance: Highly susceptible to oxidation.[2][4][5] At physiological pH (7.4), oxidation rates are comparable to thiols.[3]
Mechanism: The
of PBA is ~8.8. At pH 7.4, a significant fraction exists as the neutral Lewis acid, ready to accept the peroxide anion.
Pinacol Boronate Esters (BPin)
Status: Synthetic Standard.
Performance: Marginally better stability than free acids due to steric bulk, but they rapidly hydrolyze to the free acid in aqueous media, eventually suffering the same oxidative fate.
Limitation: Not a solution for long-term biological stability.
MIDA Boronates (N-methyliminodiacetic acid)[10]
Status: Protected / Slow-Release.
Performance:High Stability (Solid State/Storage). The nitrogen atom dative bond fills the boron
-orbital, neutralizing its Lewis acidity ( hybridization).
Caveat: They are stable to oxidation only while the MIDA ligand is attached. In aqueous buffer, they hydrolyze to release the active (and unstable) boronic acid.
Benzoxaborolones (Boralactones)[6]
Status: "Gold Standard" for Intrinsic Stability.
Performance:~10,000-fold more stable than PBA.[1][4]
Mechanism: An intramolecular carboxylate ligand coordinates to the boron.[1][3][6][5][7][8] Unlike MIDA, this coordination is stable in solution but reversible enough to allow carbohydrate binding. The electron-withdrawing nature of the carbonyl destabilizes the transition state for the 1,2-migration (oxidation), effectively "locking" the C–B bond.
Trifluoroborates (
)
Status: Metabolically Robust.
Performance: Extremely resistant to oxidation. The boron is fully coordinated (
) and negatively charged, repelling nucleophilic ROS.
Limitation: Lacks the reversible covalent binding capability (to diols/serine) that makes boronic acids useful for drug targeting.
Internal Standard: Hexamethylbenzene or Trimethoxybenzene (inert to H2O2).
Oxidant: Hydrogen Peroxide (
), 30% w/w stock (titrate to verify concentration).
Protocol Steps:
Preparation: Dissolve the boronic acid substrate (10 mM) and Internal Standard (5 mM) in 600 µL of deuterated PBS.
Baseline Scan: Acquire a
1H NMR spectrum to establish integration ratios between the substrate (e.g., ortho-protons) and the internal standard.
Initiation: Add
(10 equivalents, ~100 mM final) directly to the NMR tube. Invert rapidly to mix.
Monitoring: Immediately insert into the NMR probe (pre-shimmed). Acquire spectra every 5 minutes for 2–4 hours.
Quantification: Integrate the diagnostic peak of the starting material (boronic acid) and the product (phenol). Plot
vs. time.
Workflow Visualization:
Figure 2: Workflow for the NMR-based oxidative stability assay.
References
Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021).[1][6][5] Boronic acid with high oxidative stability and utility in biological contexts.[2][4][3][6][5][7][9][10] Proceedings of the National Academy of Sciences (PNAS).[7]
[Link][7]
Sikora, A., et al. (2009).[11][12] Direct oxidation of boronates by peroxynitrite: mechanism and implications for fluorescence imaging of peroxynitrite. Chemical Research in Toxicology.
[Link]
Lippert, A. R., et al. (2011). Reaction-based fluorescent probes for selective imaging of hydrogen peroxide in living cells.[13] Accounts of Chemical Research.
[Link]
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.
[Link]
Goudet, C., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers.[13] Proceedings of the National Academy of Sciences (PNAS).[7]
[Link]
A Spectroscopic Journey: Comparative Analysis of (3-Amino-4-hydroxyphenyl)boronic acid and Its Synthetic Precursors
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of (3-Amino-4-hydroxyphenyl)bo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of (3-Amino-4-hydroxyphenyl)boronic acid, a valuable building block in medicinal chemistry, and its common precursors, 2-aminophenol and 2-amino-4-nitrophenol. By examining the transformations through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, we can gain a deeper understanding of the chemical evolution of these molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the spectroscopic nuances that define these compounds.
The Synthetic Pathway: From Simple Phenols to a Functionalized Boronic Acid
The synthesis of (3-Amino-4-hydroxyphenyl)boronic acid typically begins with readily available precursors. A common synthetic route involves the nitration of 2-aminophenol to yield 2-amino-4-nitrophenol, followed by a series of steps including diazotization, Sandmeyer-type reaction to introduce the boronic acid group, and subsequent reduction of the nitro group. For the purpose of this guide, we will focus on the spectroscopic signatures of the starting material, an intermediate, and the final product.
Caption: Synthetic relationship of the compared molecules.
Comparative Spectroscopic Analysis
The transformation of functional groups at each synthetic step imparts a unique spectroscopic fingerprint on the resulting molecule. The following sections detail these changes as observed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region, as well as peaks corresponding to the amine (-NH₂) and hydroxyl (-OH) protons. The chemical shifts and splitting patterns of the aromatic protons are particularly informative of the substitution pattern on the benzene ring.
Table 1: Comparative ¹H NMR Spectroscopic Data (DMSO-d₆)
Disclaimer: Data for (3-Amino-4-hydroxyphenyl)boronic acid is predicted based on known substituent effects, as direct experimental data was not available in the cited sources.
The introduction of the electron-withdrawing nitro group in 2-amino-4-nitrophenol causes a downfield shift of the aromatic protons compared to 2-aminophenol. In the final product, the presence of the boronic acid group further influences the electronic environment of the aromatic ring, leading to a distinct pattern of signals.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecules.
Table 2: Comparative ¹³C NMR Spectroscopic Data (DMSO-d₆)
115-150 (Predicted, C-B bond signal expected around 130-140)
Disclaimer: Data for (3-Amino-4-hydroxyphenyl)boronic acid is predicted based on known substituent effects, as direct experimental data was not available in the cited sources.
The chemical shifts of the aromatic carbons are sensitive to the nature of the substituents. The carbon attached to the electron-withdrawing nitro group in 2-amino-4-nitrophenol will be shifted downfield. The carbon atom bonded to the boron in (3-Amino-4-hydroxyphenyl)boronic acid will exhibit a characteristic chemical shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of 2-aminophenol shows characteristic broad O-H and sharp N-H stretching bands. Upon nitration to 2-amino-4-nitrophenol, strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group appear. In the final product, the disappearance of the nitro group bands and the appearance of characteristic B-O stretching and O-H bending vibrations from the boronic acid moiety are the key diagnostic features.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes and chromophores.
Disclaimer: Data for (3-Amino-4-hydroxyphenyl)boronic acid is predicted based on the electronic nature of the substituents.
The introduction of the nitro group, a strong chromophore, in 2-amino-4-nitrophenol leads to a bathochromic (red) shift in the λmax compared to 2-aminophenol. The final product, (3-Amino-4-hydroxyphenyl)boronic acid, is expected to have a λmax value that reflects the combined electronic effects of the amino, hydroxyl, and boronic acid groups on the aromatic ring.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following general protocols are recommended.
Caption: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
Instrument Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence (e.g., zg30).
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
Sample Preparation:
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or pure solvent and subtract it from the sample spectrum.
Data Processing: Perform baseline correction and peak picking to identify the vibrational frequencies.
UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.
Data Acquisition: Record the spectrum over a suitable wavelength range (e.g., 200-800 nm). Use a matched cuvette containing the pure solvent as a reference.
Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The spectroscopic comparison of (3-Amino-4-hydroxyphenyl)boronic acid and its precursors, 2-aminophenol and 2-amino-4-nitrophenol, provides a clear illustration of how changes in chemical structure are reflected in their respective spectra. Each synthetic transformation introduces or removes functional groups that have a predictable and measurable effect on the NMR, FT-IR, and UV-Vis data. This guide serves as a foundational reference for researchers working with these and similar compounds, underscoring the power of spectroscopic techniques in confirming molecular identity and tracking chemical reactions.
References
SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol. [Link]
Royal Society of Chemistry. Supporting Information - Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]
American Institute of Chemists. Computational Studies on the IR and NMR Spectra of 2-Aminophenol. [Link]
Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of (3-Amino-4-hydroxyphenyl)boronic acid
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for managing waste generated from (3-Amino-4-hydroxyphenyl)boronic acid. Our approach is grounded in the principles of chemical safety and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
The core principle guiding the disposal of this and similar research chemicals is prudence. Given that the toxicological properties of many novel compounds are not fully characterized, they must be treated as hazardous waste unless determined otherwise by a qualified professional. Improper disposal, such as discarding in regular trash or flushing down the drain, is a serious compliance violation and can lead to environmental contamination and potential health hazards.[1][2][3]
Immediate Safety & Hazard Assessment
Before handling the compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. (3-Amino-4-hydroxyphenyl)boronic acid, like many of its structural analogs, is classified as an irritant.[4][5] Adherence to proper safety protocols is non-negotiable.
Required Personal Protective Equipment (PPE): All handling of the compound and its waste must occur within a certified chemical fume hood to prevent inhalation of airborne dust.[2][6]
Hazard Category
GHS Classification & Statements
Required Personal Protective Equipment (PPE)
Skin Irritation
Category 2 (H315: Causes skin irritation)
Nitrile or neoprene gloves, fully-fastened lab coat.[2][5]
Eye Irritation
Category 2 (H319: Causes serious eye irritation)
Chemical safety goggles or a full-face shield.[5][7]
Respiratory Irritation
Category 3 (H335: May cause respiratory irritation)
This data is synthesized from SDS of structurally similar boronic acids. Always refer to the specific Safety Data Sheet (SDS) for the exact product in use.
Waste Characterization and Segregation: The Cornerstone of Compliance
Under the guidelines set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), any chemical exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous waste.[1][9] Due to its irritant properties, (3-Amino-4-hydroxyphenyl)boronic acid waste must be managed through your institution's hazardous waste stream.
The cardinal rule of chemical waste management is segregation.[10][11] Never mix (3-Amino-4-hydroxyphenyl)boronic acid waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department. Boronic acids are known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Mixing can lead to dangerous reactions, making disposal more complex and hazardous.
Below is a workflow diagram illustrating the decision and segregation process for waste generated from (3-Amino-4-hydroxyphenyl)boronic acid.
Caption: Waste Segregation Workflow for (3-Amino-4-hydroxyphenyl)boronic acid.
Step-by-Step Disposal Protocols
Follow these procedures to ensure safe and compliant disposal.
Protocol 1: Disposal of Unused or Expired Solid Reagent
Preparation: Ensure you are wearing all required PPE and are working within a chemical fume hood.[2]
Container Inspection: Obtain a designated hazardous solid waste container from your institution's EHS department. Ensure it is clean, dry, in good condition, and chemically compatible.[1]
Transfer: If the original container is compromised, carefully transfer the solid chemical into the designated waste container. If the original container is intact, it can often serve as the primary disposal container.
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3-Amino-4-hydroxyphenyl)boronic acid," and the approximate quantity.[12]
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area.[2]
Protocol 2: Disposal of Contaminated Labware and PPE
Segregation: All items that have come into direct contact with (3-Amino-4-hydroxyphenyl)boronic acid are considered hazardous waste. This includes gloves, weigh paper, pipette tips, and contaminated glassware.
Solid Waste Collection: Collect all contaminated solid items in a designated, sealable container for solid hazardous waste.[2] This is often a sturdy, lined cardboard box or a plastic drum.
Liquid Waste Collection: If the compound was used in solution, collect all liquid waste in a designated, sealable container for liquid hazardous waste. Use a funnel to prevent spills.[2]
Labeling: Label the container clearly as "Hazardous Waste," and list all chemical constituents, including solvents.
Decontamination of Reusable Glassware: If glassware is to be reused, decontaminate it thoroughly by rinsing with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The rinsate (the solvent used for rinsing) is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[2] After the initial solvent rinse, the glassware can typically be washed with soap and water.
Emergency Procedures: Small Spill Cleanup
In the event of a small spill (less than 5 grams) within a fume hood, laboratory personnel equipped with the proper PPE can safely manage the cleanup.
Alert Personnel: Notify others in the immediate area of the spill.
Containment: Ensure the spill is contained within the fume hood.
Gently cover the spill with an absorbent pad to prevent dust from becoming airborne.
Carefully sweep or scoop the solid material and the absorbent pad into a sealable bag or container.[7][13] Take care to avoid creating dust.
Place all cleanup materials, including your contaminated gloves, into the hazardous waste container.[2]
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or isopropanol), followed by soap and water. The cleaning cloth/towel must also be disposed of as hazardous waste.[14]
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.[2]
Final Waste Collection
Store all sealed and labeled hazardous waste containers in your designated satellite accumulation area. Do not let waste accumulate for more than the time specified by regulations (often six months in academic labs).[1] Contact your institution's EHS department or licensed hazardous waste contractor to arrange for pickup and final disposal.[2]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, fulfilling a critical professional responsibility that extends far beyond the laboratory bench.
References
OSHA Compliance For Laboratories. (2014). US Bio-Clean. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]
OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]
How To Safely Dispose of Boric Acid. (2025). Lab Alley. [Link]
Medical Laboratory Waste Disposal Regulations 2026. (2026). Medical Waste Pros. [Link]
SAFETY DATA SHEET: 3-Aminophenylboronic acid hemisulfate. (2023). Fisher Scientific. [Link]
This guide provides a rigid safety and operational framework for handling (3-Amino-4-hydroxyphenyl)boronic acid. Unlike simple phenylboronic acids, the presence of both amino (-NH₂) and hydroxyl (-OH) groups on the phenyl ring creates a "push-pull" electronic system that significantly increases susceptibility to auto-oxidation and quinone formation . Proper handling is not just a safety requirement but a critical quality control measure to prevent compound degradation.
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the specific threats posed by this molecule.
Inhalation of dust triggers inflammation in the upper respiratory tract.
Chemical Instability
N/A
Auto-oxidation / Dehydration.
Critical: The ortho-amino/hydroxy motif is prone to oxidation, forming reactive quinone species (brown discoloration). Boronic acids also reversibly dehydrate to boroxines.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for maintaining an exposure-free environment.
PPE Decision Logic
Use this matrix to determine the required protection level based on your operational scale.
Component
Level 1: Analytical (<100 mg)
Level 2: Preparative (>100 mg - 10 g)
Level 3: Bulk Handling (>10 g)
Respiratory
Fume Hood (Sash at 18")
Fume Hood + N95 (if powder is fine)
PAPR or P100 Respirator + Fume Hood
Hand Protection
Nitrile (0.11 mm)
Double Nitrile (Outer: 0.11mm, Inner: 0.06mm)
Butyl Rubber or Silver Shield (Laminate)
Eye Protection
Safety Glasses w/ Side Shields
Chemical Goggles
Chemical Goggles + Face Shield
Body Protection
Standard Lab Coat (Cotton)
Lab Coat + Tyvek Sleeves
Full Tyvek Suit
Glove Compatibility & Breakthrough Times
Nitrile (Disposable): Good for solids. Breakthrough: >480 min (Solid).
Latex:NOT RECOMMENDED . Amines can degrade latex matrix.
Laminate (Silver Shield):REQUIRED if dissolving in penetrating solvents like DMSO or DMF.
Operational Handling Protocols
Workflow Visualization
The following diagram outlines the decision process for safe handling and storage.
Caption: Logic flow for receiving, inspecting, and processing (3-Amino-4-hydroxyphenyl)boronic acid to prevent degradation and exposure.
Step-by-Step Handling Procedure
Step 1: Receiving & Storage (Critical for Stability)
Protocol: Upon receipt, immediately inspect the container. The solid should be white to pale beige. Dark brown indicates oxidation.
Action: Store at 2–8°C .
Atmosphere: Flush headspace with Argon or Nitrogen after every use. The amino group is sensitive to atmospheric CO₂ (carbamate formation) and O₂.
Step 2: Weighing & Transfer
Engineering Control: Perform all weighing inside a chemical fume hood or a balanced enclosure.
Static Control: Boronic acids are often fluffy and static-prone. Use an anti-static gun or polonium strip if available.
Technique: Use a disposable spatula. Do not return excess material to the stock container to prevent cross-contamination and hydrolysis.
Step 3: Solubilization
Recommended Solvents: DMSO, Methanol, DMF.
Incompatible Solvents:
Acetone/Ketones: The amino group will react to form imines (Schiff bases).
Aldehydes: Rapid condensation reactions.
Water (Neutral): Low solubility; requires pH adjustment (Acidic or Basic) to solubilize, but this accelerates degradation.
Emergency Response & Disposal
Emergency Logic Diagram
Caption: Immediate response protocols for personal exposure and laboratory spills.
Spill Cleanup Protocol
Evacuate: Clear the immediate area if the spill is >1g and outside a hood.
PPE Up: Don double nitrile gloves, goggles, and N95 mask.
Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust aerosolization. Do not dry sweep.
Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.
Decontaminate: Wipe the surface with 10% ethanol followed by soap and water.
Disposal Strategy
Waste Category: Hazardous Chemical Waste (Solid or Liquid).
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as this may cause exothermic decomposition.
Method: Dissolve in a combustible solvent (if solid) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
BLD Pharm. (2024). Safety Data Sheet: (3-Amino-4-hydroxyphenyl)boronic acid (CAS 1451154-62-3). Retrieved from
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Fisher Scientific. (2025). Safety Data Sheet: Phenylboronic acid derivatives. Retrieved from
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Aminophenylboronic acid hydrochloride. Retrieved from